molecular formula C7H15NO B177316 trans-2-Aminomethyl-1-cyclohexanol CAS No. 133269-86-0

trans-2-Aminomethyl-1-cyclohexanol

Cat. No.: B177316
CAS No.: 133269-86-0
M. Wt: 129.2 g/mol
InChI Key: JGKFBZBVCAWDFD-NKWVEPMBSA-N
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Description

Trans-2-Aminomethyl-1-cyclohexanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound trans-2-Aminomethyl-1-cyclohexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-2-Aminomethyl-1-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Aminomethyl-1-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFBZBVCAWDFD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347860, DTXSID001347861
Record name (1R,2S)-2-(Aminomethyl)cyclohexanol
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Record name rel-(1R,2S)-2-(Aminomethyl)cyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133269-86-0, 5691-09-8
Record name (1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol
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Foundational & Exploratory

High-Fidelity Synthesis of Enantiopure trans-2-Aminomethyl-1-cyclohexanol: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Enantiopure trans-2-Aminomethyl-1-cyclohexanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

The synthesis of enantiopure trans-2-aminomethyl-1-cyclohexanol represents a critical competency in medicinal chemistry. Unlike its homolog trans-2-aminocyclohexanol, the "aminomethyl" variant contains an exocyclic methylene spacer (


) at the C2 position. This structural nuance significantly alters its behavior as a ligand and pharmacophore, providing greater conformational flexibility and a distinct chelating bite angle.

This guide details the Asymmetric Ring Opening (ARO) strategy. This route is superior to classical resolution methods because it establishes the carbon skeleton and stereochemistry simultaneously, utilizing the latent symmetry of meso-cyclohexene oxide.

The Synthetic Pathway

The synthesis proceeds via two high-yielding transformations:

  • Enantioselective Desymmetrization: Opening of meso-cyclohexene oxide with trimethylsilyl cyanide (TMSCN) using a chiral Lewis acid catalyst (Jacobsen-type or Titanium-Salen).

  • Reductive Amination: Reduction of the intermediate nitrile to the primary amine using Lithium Aluminum Hydride (

    
    ).
    

SyntheticPathway Start meso-Cyclohexene Oxide (Achiral Precursor) Intermed (1R,2R)-2-Hydroxy- cyclohexanecarbonitrile (>90% ee) Start->Intermed Asymmetric Ring Opening (Desymmetrization) Reagent1 TMSCN (R,R)-Salen Catalyst Reagent1->Intermed Product (1R,2R)-trans-2- Aminomethyl-1-cyclohexanol (Target) Intermed->Product Nitrile Reduction Reagent2 LiAlH4 THF, Reflux Reagent2->Product

Figure 1: Strategic workflow for the enantioselective synthesis of the target amino alcohol.

Critical Safety Protocols (Read Before Execution)

This synthesis involves Trimethylsilyl Cyanide (TMSCN) and Lithium Aluminum Hydride (


) . Both are high-hazard reagents requiring specific engineering controls.
Hazard ClassReagentCritical Control Measure
Acute Toxicity TMSCNFatal if inhaled. Handle only in a functioning fume hood. Keep a bleach bath (

) ready to neutralize spills and glassware immediately. Never use acidic cleaning agents on TMSCN-contaminated glass (generates HCN gas).
Pyrophoric

Reacts violently with water/moisture. Use oven-dried glassware and an inert atmosphere (

or Ar). Have a Class D fire extinguisher available.

Protocol A: Asymmetric Ring Opening (ARO)

Objective: Desymmetrization of cyclohexene oxide to yield (1R,2R)-2-hydroxycyclohexanecarbonitrile.

Mechanistic Insight

The reaction utilizes a cooperative bimetallic mechanism or a Lewis-acid activation where the chiral catalyst activates the epoxide oxygen, rendering the meso compound susceptible to nucleophilic attack by cyanide. The attack occurs anti to the epoxide oxygen, guaranteeing the trans stereochemistry. The chirality of the catalyst dictates which carbon (C1 or C2) is attacked, breaking the symmetry.

Materials
  • Substrate: Cyclohexene oxide (distilled from

    
    ).
    
  • Reagent: Trimethylsilyl cyanide (TMSCN).[1][2]

  • Catalyst: (R,R)-(Salen)CrCl or (R,R)-(Salen)Ti complex (5 mol%).

  • Solvent:

    
     (anhydrous) or neat conditions depending on catalyst solubility.
    
Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the (R,R)-Salen catalyst (0.05 eq) in anhydrous

    
    .
    
  • Substrate Addition: Add cyclohexene oxide (1.0 eq) to the catalyst solution. Cool the mixture to 0°C to maximize enantioselectivity (ee).

  • Nucleophile Addition: Add TMSCN (1.1 eq) dropwise via syringe over 30 minutes. Caution: TMSCN is volatile and toxic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by GC or TLC (stain with anisaldehyde).

  • Hydrolysis (Critical): The initial product is the silyl ether. To isolate the hydroxy nitrile:

    • Cool to 0°C.

    • Add MeOH (excess) and citric acid (solid, catalytic amount) or 1M HCl to cleave the O-TMS bond. Stir for 1 hour.

  • Workup: Concentrate the solvent in vacuo (trap solvent in bleach solution). Dissolve residue in

    
    , wash with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: Colorless oil or low-melting solid. Yield: 85–95%.[3] ee: >90%.[2][4]

Protocol B: Nitrile Reduction

Objective: Conversion of the nitrile group to a primary amine (


).
Mechanistic Insight

The nitrile carbon is at the oxidation state of +3. Reduction to the amine (-3) requires a strong hydride donor.


 is preferred over borane or catalytic hydrogenation here to ensure complete reduction without affecting the stereocenter (no racemization occurs as the chiral centers are not at the reaction site).
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask fitted with a reflux condenser and nitrogen inlet.

  • Reagent Prep: Suspend

    
     (2.0 eq) in anhydrous THF (0.5 M relative to substrate) at 0°C.
    
  • Addition: Dissolve the chiral hydroxy-nitrile from Protocol A in anhydrous THF. Add this solution dropwise to the LAH suspension. The reaction is exothermic; control the rate to maintain a gentle reflux or keep at 0°C depending on scale.

  • Reflux: Once addition is complete, heat the mixture to reflux for 3–6 hours to ensure full conversion of the intermediate imine to the amine.

  • Fieser Quench (Strict Order): Cool to 0°C. For every x grams of

    
     used, add carefully:
    
    • x mL water[5]

    • x mL 15% NaOH solution

    • 3x mL water

  • Isolation: A white granular precipitate (aluminum salts) will form. Filter this solid through a Celite pad. Wash the pad with warm THF.

  • Final Purification: Concentrate the filtrate. The amine can be purified by recrystallization (as a HCl salt) or distillation.

Expected Outcome: (1R,2R)-trans-2-aminomethyl-1-cyclohexanol.[6] Yield: >80%.

Quality Control & Characterization

Data integrity is paramount. Verify the product using the following parameters.

TechniqueParameterSpecification
1H NMR StereochemistryCoupling constants (

) of ring protons will confirm trans-diequatorial orientation (typically

for axial-axial protons).
Chiral HPLC Enantiomeric ExcessColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min.
HRMS IdentityConfirm molecular ion

.
Stereochemical Validation Logic

The trans configuration is thermodynamically favored in the ring-opening, but confirmed by the coupling constant of the proton at C1 (CH-OH). A large coupling constant (


) indicates the proton is axial, placing the hydroxyl group equatorial. Similarly, the C2 substituent will be equatorial in the stable chair conformer.

Stereochem Check1 Step 1: 1H NMR Analysis Focus on H-C1 signal Decision1 Is J > 9 Hz? Check1->Decision1 Result1 Trans-Diequatorial (Correct Geometry) Decision1->Result1 Yes Result2 Cis-Axial/Equatorial (Incorrect) Decision1->Result2 No

Figure 2: NMR Logic for stereochemical assignment.

References

  • Jacobsen, E. N. (2000).[7] Asymmetric Catalysis of Epoxide Ring-Opening Reactions.[7][8][9] Accounts of Chemical Research.[7][9]

  • Martinez, L. E., et al. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (Salen)Cr(III) Complexes. Journal of the American Chemical Society.[7]

  • Organic Syntheses. (2014). Trimethylsilyl Cyanide: Safety and Handling.[1] Organic Syntheses Procedures.[1][6][8][10]

  • Hoveyda, A. H., et al. (1998). Ti-Catalyzed Enantioselective Ring Opening of Epoxides with TMSCN. Journal of the American Chemical Society.[7]

Sources

chemical and physical properties of trans-2-Aminomethyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical and Physical Properties of trans-2-Aminomethyl-1-cyclohexanol

Introduction

trans-2-Aminomethyl-1-cyclohexanol is a chiral amino alcohol that has emerged as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane framework, coupled with the stereospecific trans orientation of its primary amine and hydroxyl functional groups, makes it an important precursor for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of two modifiable functional groups allows for its use in creating conformationally restricted analogs to probe biological targets and in designing chiral ligands for asymmetric catalysis.[1][3]

This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. It delves into its molecular structure, physicochemical characteristics, reactivity, synthesis, and analytical characterization, offering field-proven insights and detailed protocols.

Part 1: Molecular Structure and Stereochemistry

The fundamental structure of trans-2-Aminomethyl-1-cyclohexanol consists of a cyclohexane ring substituted at adjacent carbons with a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group. The descriptor "trans" signifies that these two substituents are on opposite sides of the ring's plane.

This molecule possesses two stereocenters, leading to the existence of a pair of enantiomers: (1R,2S)-2-(aminomethyl)cyclohexan-1-ol and (1S,2R)-2-(aminomethyl)cyclohexan-1-ol. The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric strain. In this conformation, the bulky aminomethyl and hydroxyl groups preferentially occupy equatorial positions. This specific spatial arrangement is critical to its utility in asymmetric synthesis and its interaction with biological systems.[1]

Caption: 2D structures of the enantiomers of trans-2-Aminomethyl-1-cyclohexanol.

The protonation of the amino group can lead to significant conformational changes. An intramolecular hydrogen bond can form between the resulting ammonium group and the hydroxyl group, which can alter the conformational equilibrium. This property allows the trans-2-aminocyclohexanol moiety to be used as a pH-triggered conformational switch in more complex molecular systems.[4]

Part 2: Physicochemical Properties

The physical and chemical properties of trans-2-Aminomethyl-1-cyclohexanol are summarized in the table below. Its solubility in both water and common organic solvents like methanol and ethanol makes it a versatile reagent in a variety of reaction conditions.[1][5] The high boiling point is characteristic of a molecule with strong intermolecular hydrogen bonding afforded by the amine and alcohol groups.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[1][5][6]
Molecular Weight 129.20 g/mol [1][5][6]
CAS Number 5691-09-8 (racemic); 133269-86-0 ((1R,2S)-isomer)[1][6]
Appearance Colorless to pale yellow liquid or solid[1][6]
Boiling Point 226 °C (at 760 mmHg)[1][5][6]
Melting Point Not specified for free base; 210-212 °C (HCl salt)[1]
Density ~0.95 g/cm³[1]
Refractive Index 1.4905 - 1.4925[5][6]
Flash Point 91 °C[5][6]
Solubility Soluble in water, ethanol, methanol, chloroform[1][5]
pKa (estimated) ~9-10 (for the ammonium ion, R-NH₃⁺)[7]

Part 3: Chemical Properties and Reactivity

The reactivity of trans-2-Aminomethyl-1-cyclohexanol is dictated by its two primary functional groups: the primary amine and the primary alcohol.

  • Amine Group Reactivity : The nucleophilic primary amine can readily undergo standard reactions such as N-acylation with acid chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and reductive amination with aldehydes or ketones.

  • Alcohol Group Reactivity : The hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone.

  • Bidentate Ligand Formation : The proximate arrangement of the amino and hydroxyl groups allows the molecule to act as a bidentate ligand, chelating to metal centers. This property is fundamental to its use as a precursor for chiral ligands in asymmetric catalysis, where the specific stereochemistry of the ligand can induce high enantioselectivity in chemical transformations.[3]

Part 4: Synthesis and Purification

The industrial synthesis of trans-2-Aminomethyl-1-cyclohexanol typically produces a racemic mixture, which must then be resolved to obtain the pure enantiomers required for chiral applications.

start Cyclohexene Oxide + Ammonia autoclave High Temp/Pressure (Ammonolysis) start->autoclave 250°C racemic Racemic trans-2-Aminomethyl-1-cyclohexanol autoclave->racemic resolution Chiral Resolution (e.g., with (S)-2-Methoxyphenylacetic acid) racemic->resolution salts Diastereomeric Salts resolution->salts separation Fractional Crystallization salts->separation salt_r (R,S) Salt (Crystalline) separation->salt_r salt_s (S,S) Salt (in Mother Liquor) separation->salt_s decomp_r Salt Decomposition (Base Treatment) salt_r->decomp_r decomp_s Salt Decomposition (Base Treatment) salt_s->decomp_s enantiomer_r (1R,2S) Enantiomer decomp_r->enantiomer_r enantiomer_s (1S,2R) Enantiomer decomp_s->enantiomer_s

Caption: Workflow for the synthesis and chiral resolution of trans-2-Aminomethyl-1-cyclohexanol.

Experimental Protocol 1: Racemic Synthesis via Ammonolysis

This protocol describes the industrial synthesis of racemic trans-2-Aminomethyl-1-cyclohexanol.

  • Reaction Setup : Charge a high-pressure autoclave with cyclohexene oxide and a stoichiometric excess of aqueous ammonia.

  • Reaction Conditions : Heat the sealed autoclave to approximately 250°C for six hours.[1] The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic ring-opening of the epoxide by ammonia.

  • Work-up and Extraction : After cooling, the reaction mixture is transferred to a separatory funnel. The product is extracted from the aqueous layer using an organic solvent such as dichloromethane.[1]

  • Purification : The crude product is purified by vacuum distillation to yield racemic trans-2-Aminomethyl-1-cyclohexanol.[1]

Experimental Protocol 2: Enantiomeric Resolution

This protocol is a self-validating system for obtaining enantiopure material.[1]

  • Diastereomeric Salt Formation : Dissolve the racemic trans-2-Aminomethyl-1-cyclohexanol in a suitable solvent mixture (e.g., methanol/water). Add one equivalent of an enantiomerically pure resolving agent, such as (S)-2-methoxyphenylacetic acid.[1] The acid-base reaction forms a pair of diastereomeric salts.

  • Fractional Crystallization : Slowly cool the solution to induce crystallization. One diastereomer will be less soluble and will preferentially crystallize out of the solution. The efficiency of this separation is critically dependent on the choice of solvent and the cooling profile.[1]

  • Isolation : Isolate the crystalline salt by filtration. The purity can be checked by measuring the melting point or optical rotation. This process can be repeated to achieve higher diastereomeric purity.

  • Decomposition : Treat the isolated diastereomeric salt with a base (e.g., NaOH) to deprotonate the amine and regenerate the free base of the desired enantiomer.

  • Final Purification : Extract the enantiomerically pure amino alcohol into an organic solvent, dry, and concentrate to yield the final product. This method can achieve high optical purity (up to 99.8% ee) and good recovery (up to 78.8%).[1]

Part 5: Analytical Characterization

A suite of standard analytical techniques is used to confirm the identity, purity, and structure of trans-2-Aminomethyl-1-cyclohexanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show complex multiplets for the cyclohexane ring protons. Distinct signals corresponding to the protons of the aminomethyl group (-CH₂-), the proton on the carbon bearing the hydroxyl group (-CH-OH), and the exchangeable protons of the -NH₂ and -OH groups will be present.

    • ¹³C NMR : The spectrum will display seven unique carbon signals, corresponding to the six carbons of the cyclohexane ring and the one carbon of the aminomethyl group.

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Characteristic stretches include a broad O-H band (~3300 cm⁻¹), N-H stretching for the primary amine (~3300-3400 cm⁻¹, often appearing as a doublet), C-H stretches (~2850-2950 cm⁻¹), and C-O and C-N stretches in the fingerprint region (~1050-1250 cm⁻¹).[5]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or chemical ionization (CI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 130.2. Electron ionization (EI) would show the molecular ion at m/z 129.2 and characteristic fragmentation patterns.

  • Gas Chromatography (GC) : GC is an effective method for assessing the purity of the compound, with assays often requiring a purity of 99% or higher.[5]

Part 6: Safety and Handling

trans-2-Aminomethyl-1-cyclohexanol is a hazardous chemical and requires careful handling to minimize risk.

HazardDescriptionGHS ClassificationPrecautionary StatementsSource(s)
Skin Contact Causes skin irritation.Skin Irrit. 2P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[5][8]
Eye Contact Causes serious eye irritation.Eye Irrit. 2P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][8]
Inhalation May cause respiratory irritation.STOT SE 3P261: Avoid breathing vapors. P304+P340: IF INHALED: Remove person to fresh air.[5][8]
Flammability Combustible liquid.Flam. Liq. 4P210: Keep away from heat, sparks, open flames.[8]

Safe Handling Procedures :

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][10]

  • Keep the container tightly closed when not in use.[8][9]

Storage :

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

  • The hydrochloride salt exhibits superior stability for long-term storage, as the free base can discolor upon exposure to air.[1]

Conclusion

trans-2-Aminomethyl-1-cyclohexanol is a cornerstone chiral building block whose unique stereochemical and functional properties make it indispensable in advanced organic synthesis. Its utility in constructing complex chiral molecules for the pharmaceutical and agrochemical industries is well-established. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

  • ChemWhat. (n.d.). TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL CAS#: 5691-09-8. Retrieved from [Link]

  • MySkinRecipes. (n.d.). trans-2-Aminocyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

  • Lidskog, A., Li, Y., & Wärnmark, K. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. ResearchGate. Retrieved from [Link]

  • Gonzalez, J., Aurigemma, C., & Truesdale, L. (n.d.). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses. Retrieved from [Link]

  • Samoshin, V. V., et al. (2005). Trans-2-Aminocyclohexanols as pH-triggered molecular switches. ARKIVOC, 2005(iv), 129-141. Retrieved from [Link]

  • Google Patents. (n.d.). CN109942444B - Method for preparing trans-p-aminocyclohexanol.
  • LookChem. (n.d.). Cas 931-15-7,2-AMINO-CYCLOHEXANOL. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 2-amino-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (2015, March 30). trans 2 Aminomethyl 1 cyclohexanol. Retrieved from [Link]

  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

stereochemistry and conformational analysis of trans-2-Aminomethyl-1-cyclohexanol.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of trans-2-Aminomethyl-1-cyclohexanol

Abstract

trans-2-Aminomethyl-1-cyclohexanol is a chiral amino alcohol that serves as a pivotal building block in modern organic and medicinal chemistry.[1] Its utility, particularly as a precursor for chiral ligands in asymmetric catalysis, is fundamentally dictated by its three-dimensional structure.[2] This guide provides a comprehensive examination of the stereochemical and conformational landscape of this molecule. We will explore the interplay between steric hindrance, specifically 1,3-diaxial interactions, and the stabilizing influence of intramolecular hydrogen bonding. This analysis is supported by a review of key analytical techniques, namely NMR spectroscopy and computational modeling, which are essential for elucidating the preferred conformational states that govern the molecule's reactivity and function.

Introduction: The Structural Significance of a Versatile Building Block

In the field of drug development and asymmetric synthesis, the precise spatial arrangement of atoms is paramount. trans-2-Aminomethyl-1-cyclohexanol is a molecule of significant interest because it possesses a rigid cyclohexane scaffold with two functional groups—an amine and an alcohol—in a defined stereochemical relationship.[2] This "trans" configuration, where the substituents are on opposite sides of the ring, combined with the presence of two stereocenters, makes it an ideal starting material for creating complex, enantiomerically pure molecules.[1][2]

The efficacy of ligands derived from this scaffold in catalyzing stereoselective reactions depends directly on the molecule's predominant conformation. Understanding the forces that stabilize or destabilize its various three-dimensional shapes is therefore not merely an academic exercise but a critical component of rational catalyst design and drug discovery.

Stereochemical Fundamentals

The structure of trans-2-Aminomethyl-1-cyclohexanol features two chiral centers, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the aminomethyl group). The "trans" descriptor specifies the relative stereochemistry. This gives rise to a pair of non-superimposable mirror images, or enantiomers.[2]

  • (1R,2S)-2-(aminomethyl)cyclohexan-1-ol

  • (1S,2R)-2-(aminomethyl)cyclohexan-1-ol

The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[3] For the remainder of this guide, we will consider the general principles applicable to either enantiomer, as they are energetically identical.

G cluster_1 (1R,2S)-enantiomer cluster_2 (1S,2R)-enantiomer a HO b H₂NCH₂ c C1 c->a d C2 c->d d->b e C3 d->e f C4 e->f g C5 f->g h C6 g->h h->c i HO j H₂NCH₂ k C1 k->i l C2 k->l l->j m C3 l->m n C4 m->n o C5 n->o p C6 o->p p->k mirror Mirror Plane

Figure 1: Enantiomers of trans-2-Aminomethyl-1-cyclohexanol.

Conformational Analysis: A Tale of Two Chairs

The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation.[4][5] In this conformation, the substituent positions are designated as either axial (perpendicular to the ring's general plane) or equatorial (pointing outwards from the ring's equator).[6] Through a process called "ring-flipping," one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[5]

For a trans-1,2-disubstituted cyclohexane, two principal chair conformations exist:

  • Diequatorial (e,e) Conformation: Both the hydroxyl and aminomethyl groups occupy equatorial positions.

  • Diaxial (a,a) Conformation: Both substituent groups occupy axial positions.

The Driving Force of Steric Hindrance: 1,3-Diaxial Interactions

In substituted cyclohexanes, conformations that place bulky groups in axial positions are generally destabilized. This is due to steric repulsion, known as 1,3-diaxial interaction , between the axial substituent and the two other axial atoms (usually hydrogens) on the same face of the ring.[7][8][9]

The energetic cost of placing a substituent in an axial position is quantified by its "A-value." A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.

SubstituentA-Value (kJ/mol)Rationale
-OH~2.1 - 4.2Moderate steric bulk. The value can vary depending on solvent due to hydrogen bonding.
-CH₃~7.1 - 7.6A standard reference for steric strain.[7][10]
-CH₂NH₂> 7.6 (Estimated)Larger than a methyl group, thus a strong preference for the equatorial position is expected based purely on sterics.

Based solely on steric considerations (A-values), the diequatorial (e,e) conformer would be overwhelmingly favored over the diaxial (a,a) conformer to avoid significant 1,3-diaxial interactions from both bulky groups.

The Countervailing Force: Intramolecular Hydrogen Bonding

A critical feature of trans-2-Aminomethyl-1-cyclohexanol is the potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl group (the donor) and the amino group (the acceptor).[11] This non-covalent interaction can significantly stabilize a conformation where these groups are in close proximity.[12]

In the diaxial (a,a) conformation , the axial -OH and -CH₂NH₂ groups are positioned perfectly for a strong IMHB, forming a stable six-membered ring-like structure (including the hydrogen atom). This stabilization energy can counteract the destabilizing steric energy from the 1,3-diaxial interactions. In contrast, the diequatorial (e,e) conformation places these groups too far apart for an effective IMHB to form.

The strength of this hydrogen bond is influenced by factors such as the basicity of the amino group and the acidity of the hydroxyl group.[11] Studies on linear amino alcohols have shown that the conformational flexibility and the ability to form stable ring-like structures are key determinants of IMHB strength.[13]

Figure 2: Conformational equilibrium of trans-2-Aminomethyl-1-cyclohexanol.

The final conformational equilibrium is a delicate balance. In non-polar solvents, the energy gained from forming the IMHB in the diaxial conformer can make it a significant, or even the major, component of the equilibrium. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with the IMHB, shifting the equilibrium towards the sterically favored diequatorial conformer.

Analytical Methodologies for Conformational Elucidation

Determining the conformational equilibrium of trans-2-Aminomethyl-1-cyclohexanol requires sophisticated analytical techniques capable of probing the molecule's three-dimensional structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for this purpose.[6]

  • Chemical Shifts: The chemical shift of protons attached to the cyclohexane ring, particularly H1 and H2, differs for axial and equatorial positions.

  • Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them. Large ³J values (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) correspond to axial-equatorial or equatorial-equatorial relationships. By measuring the coupling constants for H1 and H2, one can directly infer their orientation and thus the conformation of the ring.

  • Variable-Temperature (VT) NMR: At room temperature, the ring-flip process is often too fast on the NMR timescale, resulting in averaged signals.[14] By lowering the temperature, this interconversion can be slowed or "frozen out," allowing for the observation and quantification of individual conformers.

Computational Chemistry

Theoretical calculations provide invaluable insights into the energetics of different conformations.[15]

  • Molecular Mechanics (MM): Methods like MM3 can quickly model structures and estimate steric energies.[16]

  • Ab-initio and Density Functional Theory (DFT): These quantum mechanical methods provide more accurate calculations of the electronic structure and relative energies of conformers, including the energetic contribution of the intramolecular hydrogen bond.[15][17] Comparing the calculated energies for the optimized diequatorial and diaxial structures allows for a theoretical prediction of the conformational equilibrium.

Experimental Protocol: Variable-Temperature ¹H NMR Analysis

This protocol outlines a self-validating system for determining the conformational equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.

Objective: To quantify the population of the diequatorial and diaxial conformers of trans-2-Aminomethyl-1-cyclohexanol in a non-polar solvent.

Methodology:

  • Sample Preparation:

    • Dissolve a precise amount (e.g., 5-10 mg) of trans-2-Aminomethyl-1-cyclohexanol in a deuterated, non-polar solvent (e.g., CDCl₃ or toluene-d₈) in a high-quality NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Initial Spectrum Acquisition (Room Temperature):

    • Acquire a standard ¹H NMR spectrum at 298 K (25 °C).

    • Causality Check: At this temperature, rapid ring-flipping is expected. The signals for H1 and H2 will likely appear as broad or averaged multiplets. The observed coupling constants will be a weighted average of the values for the two conformers.

  • Low-Temperature Spectrum Acquisition:

    • Cool the NMR probe in a stepwise manner (e.g., in 10-20 K increments) down to the instrument's lower limit or until significant spectral changes cease (e.g., 180-200 K).

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

    • Self-Validation: As the temperature decreases, the rate of ring-flipping slows. The broad, averaged signals should resolve into two distinct sets of signals, one for the diequatorial conformer and one for the diaxial conformer. The coalescence temperature—where the two sets of signals merge—provides information about the energy barrier of the ring flip.

  • Data Analysis at Low Temperature:

    • Identify the signals corresponding to H1 and H2 for both conformers. The conformer with large H1-H2 coupling constants (e.g., ~10 Hz) is the diaxial form, while the one with small coupling constants (~3 Hz) is the diequatorial form.

    • Carefully integrate the well-resolved signals corresponding to each conformer.

    • Calculate the equilibrium constant: Keq = [Diequatorial] / [Diaxial] .

    • Calculate the Gibbs free energy difference: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[18]

  • Computational Cross-Validation:

    • Perform geometry optimization and energy calculations for both the diequatorial and diaxial conformers using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).[15]

    • Calculate the theoretical ΔG° and compare it with the experimentally determined value. A good correlation between the experimental and computational results provides strong validation for the conformational assignment.

Figure 3: Experimental workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of trans-2-Aminomethyl-1-cyclohexanol is a classic example of competing chemical forces. While steric hindrance, in the form of 1,3-diaxial interactions, strongly favors a diequatorial arrangement of the hydroxyl and aminomethyl groups, this is counteracted by the significant stabilizing effect of an intramolecular hydrogen bond in the diaxial conformer. The resulting equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. A thorough understanding of this delicate balance, achieved through a synergistic application of high-resolution NMR spectroscopy and computational modeling, is essential for researchers and drug development professionals seeking to leverage the unique stereochemical properties of this versatile molecular scaffold.

References

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available from: [Link]

  • Sloop, J. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available from: [Link]

  • SciSpace. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 4.7: Conformations of Monosubstituted Cyclohexanes. Available from: [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

  • Oreate AI Blog. Understanding 1,3-Diaxial Interactions in Cyclohexane. Available from: [Link]

  • quimicaorganica.org. Substituted cyclohexanes | 1,3-diaxial interaction. Available from: [Link]

  • University of Calgary. Chapter 3: Substituted Cyclohexanes. Available from: [Link]

  • Rzepa, H. The conformation of cyclohexane. Henry Rzepa's Blog. Available from: [Link]

  • Master Organic Chemistry. Cyclohexane Conformations. Available from: [Link]

  • Doc Brown's Chemistry. C6H12 C-13 nmr spectrum of cyclohexane. Available from: [Link]

  • Wikipedia. Cyclohexane conformation. Available from: [Link]

  • International Journal of Engineering Research & Technology. An Ab-Initio Study on Conformers of Cyclohexane. Available from: [Link]

  • YouTube. NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. Available from: [Link]

  • ACS Publications. N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Available from: [Link]

  • ResearchGate. A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using... Available from: [Link]

  • Google Patents. Method for producing optically active trans-2-aminocyclohexanol and...
  • Westmont College. EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Available from: [Link]

  • Journal of the Chemical Society, Faraday Transactions 1. Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Available from: [Link]

  • ChemWhat. TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL CAS#: 5691-09-8. Available from: [Link]

  • ACS Publications. Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. Available from: [Link]

  • MDPI. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Available from: [Link]

  • SlideShare. Cyclic Stereochemistry. Available from: [Link]

  • Organic Chemistry 1. Chapter 5. Stereochemistry. Available from: [Link]

  • NIST WebBook. trans-2-Aminocyclohexanol. Available from: [Link]

  • PMC. Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. Available from: [Link]

  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. Available from: [Link]

  • MDPI. Introduction to “Intramolecular Hydrogen Bonding 2018”. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Available from: [Link]

  • ResearchGate. Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. Available from: [Link]

  • SciSpace. Conformational analysis of cycloalkanes. Available from: [Link]

Sources

Solubility Profiling of trans-2-Aminomethyl-1-cyclohexanol: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Handling of trans-2-Aminomethyl-1-cyclohexanol Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers[1]

Executive Summary

trans-2-Aminomethyl-1-cyclohexanol (CAS: 5691-09-8) is a bifunctional chiral building block characterized by an amphiphilic scaffold.[1] Its physicochemical behavior is dominated by the interplay between its lipophilic cyclohexane ring and its hydrophilic, hydrogen-bonding amino-alcohol motif.[1]

This guide moves beyond static solubility tables to provide a dynamic operational framework. It addresses the compound's tendency to exist as a supercooled liquid or low-melting solid (MP ~35–37°C), its pH-dependent phase partitioning, and the critical "amine effect" (hygroscopicity and carbamate formation) that alters apparent solubility data.[1]

Part 1: Molecular Architecture & Solubility Prediction[1]

To predict solubility behavior effectively, one must analyze the molecule's competing interaction sites.[1]

Structural Determinants[1][2]
  • Lipophilic Domain: The cyclohexane ring drives solubility in non-polar organic solvents (e.g., DCM, Toluene) but is insufficient to solubilize the molecule in aliphatic hydrocarbons (Hexane) at low temperatures.[1]

  • Hydrophilic Domain: The 1,3-amino-alcohol motif acts as both a hydrogen bond donor and acceptor.[1]

    • Intramolecular H-bonding: The trans configuration restricts specific intramolecular H-bonds compared to the cis isomer, making the polar groups more available for intermolecular solvent interactions.[1]

    • Basicity: The primary amine is highly basic.[1] In acidic aqueous media, it protonates, drastically increasing water solubility; in basic media, it partitions into organic phases.[1]

The "Phase State" Variable

Unlike high-melting solids, trans-2-aminomethyl-1-cyclohexanol often presents as a viscous oil or a waxy solid.[1]

  • Implication: In many solvents (e.g., THF, Et2O), the limit is not "solubility" (solid-liquid equilibrium) but "miscibility" (liquid-liquid equilibrium).[1]

  • Operational Risk: Attempting to recrystallize the free base often results in "oiling out" rather than discrete crystal formation.[1]

Part 2: Solvent Compatibility Matrix[1]

The following matrix categorizes solvents based on interaction type and utility in synthetic workflows.

Solvent ClassRepresentative SolventsSolubility StatusOperational Utility
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary Extraction Solvent. High solubility due to polarizability; partition coefficient (DCM/H2O) is highly favorable (~8.2).[1]
Polar Protic Methanol, Ethanol, IPAExcellent Reaction Medium. Dissolves both free base and many salts.[1] High dielectric constant stabilizes the polar head group.[1]
Polar Aprotic DMSO, DMF, DMAcExcellent Library Synthesis. Fully miscible.[1] Difficult to remove; avoid unless necessary for high-temp reactions.
Ethers THF, MTBE, Diethyl EtherGood Workup/Crystallization. Good solubility for free base.[1] MTBE is preferred for extraction due to lower peroxide risk and better phase separation than Et2O.
Aromatic Hydrocarbons TolueneTemperature Dependent Recrystallization. Soluble at high T; moderate-to-poor at low T. Ideal for azeotropic drying of the amine.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor Antisolvent. The free base is sparingly soluble/immiscible at low temperatures.[1] Used to force precipitation or induce oiling out.
Water WaterpH Dependent Phase Switch. Soluble at pH < 9 (protonated).[1] Sparingly soluble/emulsifies at pH > 12 (free base).[1]

Part 3: Experimental Determination Protocols

As a Senior Scientist, you must validate these values in your specific matrix. Do not rely solely on literature values which may not account for purity variations.

Protocol A: Visual Solubility Screening (Polythermal Method)

Best for rapid solvent selection for recrystallization.[1]

  • Preparation: Place 100 mg of trans-2-aminomethyl-1-cyclohexanol into a standard HPLC vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex after each addition.

    • Clear Solution < 500 µL: High Solubility (>200 mg/mL).[1]

    • Clear Solution 500 µL - 2 mL: Moderate Solubility.

    • Undissolved/Oiling after 2 mL: Poor Solubility.

  • Thermal Stress: If insoluble at 25°C, heat to boiling point (or 60°C).[1] If dissolved, cool slowly to 0°C to check for crystallization vs. oiling out.

Protocol B: Quantitative Saturation (HPLC Assay)

Required for regulatory filing or critical process parameters (CPP).

  • Saturation: Add excess solid/oil to the solvent (e.g., 5 mL) in a sealed flask.[1]

  • Equilibration: Shake at controlled temperature (e.g., 25°C) for 24 hours.

    • Critical Step: Ensure excess solid/oil phase remains visible throughout.

  • Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter .

    • Note: Pre-heat the filter if measuring high-temp solubility to prevent precipitation inside the pore structure.

  • Analysis: Dilute filtrate 100x with Mobile Phase (e.g., 0.1% H3PO4 in Water/MeCN) and analyze via HPLC-UV (low wavelength: 205-210 nm due to lack of chromophore) or CAD (Charged Aerosol Detection).

Part 4: Visualization of Workflows

Purification & Handling Decision Tree

This diagram illustrates the logic flow for handling the compound based on its physical state and solubility.[1]

PurificationLogic cluster_legend Process Key Start Crude trans-2-Aminomethyl-1-cyclohexanol CheckState Check Physical State (at 25°C) Start->CheckState Liquid Viscous Oil / Low Melt Solid CheckState->Liquid Impure/Racemic Solid Crystalline Solid CheckState->Solid High Enantiopurity Derivatization Salt Formation (HCl or Oxalic Acid) Liquid->Derivatization High Purity Req. Distillation Vacuum Distillation (BP ~226°C) Liquid->Distillation Thermal Stable DirectRecryst Recrystallization (Toluene/Heptane) Solid->DirectRecryst FinalPure Pure Product DirectRecryst->FinalPure Derivatization->FinalPure After Free-basing Distillation->FinalPure key1 Starting Material key2 Process Step

Caption: Decision logic for purification. Note that the "oily" nature of the free base often necessitates distillation or salt formation over direct recrystallization.[1]

pH-Swing Extraction Workflow

The most reliable method to purify this compound relies on its pH-dependent solubility switch.

ExtractionWorkflow Mix Crude Mixture (Organic Solvent) AcidWash Acid Extraction (1M HCl, pH < 2) Mix->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Neutrals/Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Amine Salt) Sep1->AqLayer Keep BaseTreat Basify (NaOH, pH > 12) AqLayer->BaseTreat ExtDCM Extract w/ DCM (x3) BaseTreat->ExtDCM Dry Dry (Na2SO4) & Concentrate ExtDCM->Dry

Caption: Self-validating pH-swing protocol. The compound is sequestered into water as a salt, washing away non-basic impurities, then recovered into DCM.[1]

Part 5: Stability & Handling (The "Amine Effect")[1]

Researchers often misinterpret "insolubility" when the compound has actually degraded or reacted with the environment.[1]

  • Carbamate Formation: Like many primary amines, trans-2-aminomethyl-1-cyclohexanol reacts with atmospheric CO2 to form carbamic acid/carbamates.[1]

    • Symptom:[1][2][3] A clear oil turns cloudy or forms a white crust upon standing in air.

    • Prevention:[1] Store under Argon/Nitrogen atmosphere.

  • Hygroscopicity: The amino-alcohol moiety is hygroscopic. Absorbed water lowers the melting point, causing solid samples to turn into oils (deliquescence).[1]

    • Correction: Dry solutions with Na2SO4 or MgSO4 before concentration. Azeotrope with Toluene if necessary.

References

  • Fisher Scientific. trans-2-Aminomethyl-1-cyclohexanol Product Specifications & Safety Data Sheet. Link

  • NIST Chemistry WebBook. Cyclohexanol, 2-amino-, cis- and trans- isomers Phase Change Data. Link

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Demonstrates handling and extraction of similar amino-alcohol intermediates). Link

  • Vertex Chem. Synthesis and Purification of trans-2-aminomethyl-1-cyclohexanol via Ammonolysis. (Describes DCM extraction and distillation parameters). Link

Sources

A Guide to the Structural Elucidation of trans-2-Aminomethyl-1-cyclohexanol via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of trans-2-Aminomethyl-1-cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, grounded in the principles of conformational analysis and the nuanced effects of stereochemistry on magnetic resonance.

Introduction: The Structural Landscape of a Versatile Building Block

trans-2-Aminomethyl-1-cyclohexanol is a chiral amino alcohol that serves as a valuable building block in the synthesis of a wide array of biologically active molecules and chiral ligands.[1][2] Its rigid cyclohexane framework, coupled with the trans stereochemical relationship between the hydroxyl and aminomethyl substituents, imparts a well-defined three-dimensional structure that is crucial for its application in asymmetric synthesis and medicinal chemistry.[2] Understanding the precise conformational preferences and the corresponding NMR spectral signatures of this molecule is paramount for its effective utilization and for the unambiguous characterization of its derivatives.

The dominant conformation of a trans-1,2-disubstituted cyclohexane is the chair form where both substituents occupy equatorial positions to minimize steric strain. This diequatorial conformation will be the primary focus of our spectral interpretation.

1H NMR Spectral Analysis: A Proton-by-Proton Examination

The 1H NMR spectrum of trans-2-Aminomethyl-1-cyclohexanol is complex due to the presence of multiple stereochemically distinct protons on the cyclohexane ring and the diastereotopic protons of the aminomethyl group. The following is a detailed breakdown of the expected resonances.

The Exchangeable Protons: -OH and -NH2

The protons of the hydroxyl (-OH) and amino (-NH2) groups are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. In many deuterated solvents, they appear as broad singlets and their coupling to adjacent protons is often not observed due to rapid exchange.

  • -OH Proton: Typically observed as a broad singlet. Its chemical shift can vary significantly.

  • -NH2 Protons: Also appearing as a broad singlet, integrating to two protons.

The Methine Protons: H1 and H2
  • H1 (proton on the carbon bearing the -OH group): This proton is expected to be downfield due to the deshielding effect of the electronegative oxygen atom. In the diequatorial conformation, H1 is in an axial position. It will be coupled to the axial and equatorial protons on C6 and to the axial proton on C2. This will likely result in a complex multiplet, often appearing as a triplet of doublets (td) or a multiplet. Its chemical shift is anticipated in the range of δ 3.3 - 3.6 ppm .

  • H2 (proton on the carbon bearing the -CH2NH2 group): This proton, also axial in the diequatorial conformer, is adjacent to the aminomethyl group. Its chemical shift will be less downfield than H1. It will be coupled to the axial and equatorial protons on C3 and the axial proton on C1. This will also result in a complex multiplet, expected in the region of δ 1.5 - 1.8 ppm .

The Aminomethyl Protons (-CH2NH2)

The two protons of the aminomethyl group are diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and couple with each other (geminal coupling). They will also couple to the H2 proton. However, due to the flexibility of the C-C bond and potential hydrogen bonding, they may appear as a complex multiplet or even a broad singlet. Their chemical shifts are expected around δ 2.6 - 2.9 ppm .

The Cyclohexane Ring Protons

The remaining eight protons of the cyclohexane ring (on C3, C4, C5, and C6) will resonate in the upfield region of the spectrum, typically between δ 1.0 and 2.0 ppm . Due to extensive overlap and complex coupling patterns (geminal and vicinal), this region often appears as a broad, unresolved multiplet. Axial and equatorial protons on the same carbon are chemically and magnetically non-equivalent, with axial protons generally appearing at a slightly higher field (lower ppm) than their equatorial counterparts in the absence of other strong anisotropic effects.

13C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled 13C NMR spectrum of trans-2-Aminomethyl-1-cyclohexanol is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • C1 (carbon bearing the -OH group): This carbon is significantly deshielded by the attached oxygen atom and is expected to resonate in the range of δ 70 - 75 ppm .

  • C2 (carbon bearing the -CH2NH2 group): This carbon, attached to the aminomethyl group, will also be deshielded, with an expected chemical shift in the region of δ 40 - 45 ppm .

  • -CH2NH2 (aminomethyl carbon): The carbon of the aminomethyl group will likely appear in the range of δ 45 - 50 ppm .

  • C3, C4, C5, C6 (remaining ring carbons): These aliphatic carbons of the cyclohexane ring will resonate in the upfield region of the spectrum, typically between δ 20 and 35 ppm . Due to the symmetry of the diequatorial conformation, C3 and C6 may have similar chemical shifts, as will C4 and C5.

Data Summary: Predicted NMR Assignments

The following tables summarize the predicted chemical shifts for the 1H and 13C NMR spectra of trans-2-Aminomethyl-1-cyclohexanol. These are estimated values and may vary depending on the solvent and other experimental conditions.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OHVariable (e.g., 1.5 - 4.0)Broad Singlet (br s)
-NH2Variable (e.g., 1.0 - 3.0)Broad Singlet (br s)
H1 (CH-OH)3.3 - 3.6Multiplet (m)
-CH2NH22.6 - 2.9Multiplet (m)
H2 (CH-CH2NH2)1.5 - 1.8Multiplet (m)
Cyclohexane CH21.0 - 2.0Multiplet (m)

Table 2: Predicted 13C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH-OH)70 - 75
C2 (CH-CH2NH2)40 - 45
-CH2NH245 - 50
C3, C630 - 35
C4, C520 - 25

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the proper setup of the NMR spectrometer.

Step-by-Step NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl3, D2O, DMSO-d6, or CD3OD).[3] For trans-2-Aminomethyl-1-cyclohexanol, CDCl3 or CD3OD are good starting points.

  • Sample Weighing: For a standard 5 mm NMR tube, accurately weigh approximately 5-20 mg of the sample for 1H NMR.[3] For 13C NMR, a more concentrated sample of 20-50 mg is recommended.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[4][5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[6] Label the tube clearly.

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring 1D NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Tune & Match Probe acq2->acq3 acq4 Set Acquisition Parameters acq3->acq4 acq5 Acquire Spectrum acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

NMR Data Acquisition and Processing Workflow.

Conformational Analysis and Coupling Constants: The Key to Stereochemistry

The magnitude of the vicinal (3J) coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[7] In cyclohexane systems, this provides a powerful tool for determining the relative stereochemistry of substituents.

  • Axial-Axial Coupling (3J_ax,ax): Protons with a dihedral angle of approximately 180° exhibit a large coupling constant, typically in the range of 8-13 Hz.

  • Axial-Equatorial (3J_ax,eq) and Equatorial-Equatorial (3J_eq,eq) Coupling: These interactions, with dihedral angles of around 60°, result in much smaller coupling constants, usually between 2-5 Hz.

For trans-2-Aminomethyl-1-cyclohexanol in its preferred diequatorial conformation, the H1 and H2 protons are axial. Therefore, the coupling between H1ax and H2ax should be a large axial-axial coupling. Similarly, the couplings between H1ax and H6ax, and H2ax and H3ax, are also expected to be large. These characteristic large coupling constants for the H1 and H2 multiplets would provide strong evidence for the trans-diequatorial conformation.

The following diagram illustrates the key coupling interactions in the diequatorial conformation of trans-2-Aminomethyl-1-cyclohexanol.

Key axial-axial coupling interactions.

Conclusion

The comprehensive interpretation of 1H and 13C NMR spectra provides an unambiguous structural elucidation of trans-2-Aminomethyl-1-cyclohexanol. The chemical shifts of the methine protons H1 and H2, along with the characteristic large axial-axial coupling constants observed in the 1H NMR spectrum, serve as definitive indicators of the trans-diequatorial conformation. This guide provides the foundational knowledge for researchers to confidently identify this important chiral building block and to characterize its derivatives in their synthetic endeavors. For more complex cases or to resolve overlapping signals, 2D NMR techniques such as COSY and HSQC would be invaluable.

References

  • University of York, Department of Chemistry. Preparing an NMR sample. [Link]

  • Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]

  • Scribd. NMR Coupling Constants Explained. [Link]

  • ResearchGate. (2020, December 6). Coupling constant in HNMR spectroscopy. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. [Link]

  • Modgraph. (2005, May 5). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Slideshare. (n.d.). Coupling constant [PPTX]. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. [Link]

  • ResearchGate. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Preparation and Use of Chiral Ruthenium Catalysts with trans-2-Aminomethyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and application of chiral ruthenium catalysts featuring the trans-2-aminomethyl-1-cyclohexanol ligand. These catalysts are highly effective for the asymmetric transfer hydrogenation of prochiral ketones, a critical transformation in the synthesis of enantiomerically pure secondary alcohols, which are vital building blocks in the pharmaceutical industry. This guide delves into the mechanistic underpinnings of the catalyst's function, offers detailed, step-by-step protocols for its in-situ preparation and subsequent use in catalysis, and provides insights into optimizing reaction conditions for achieving high yields and enantioselectivities.

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the therapeutic efficacy and safety of a drug are often dictated by its specific stereochemistry.[1] Asymmetric catalysis, employing chiral catalysts to stereoselectively produce a desired enantiomer, has emerged as a powerful and efficient strategy.[2] Among the various catalytic systems, ruthenium complexes bearing chiral ligands have proven to be exceptionally versatile and effective, particularly in the asymmetric transfer hydrogenation (ATH) of ketones and imines.[3]

The efficacy of these ruthenium catalysts is critically dependent on the nature of the chiral ligand. Chiral β-amino alcohols, such as trans-2-aminomethyl-1-cyclohexanol, are a prominent class of ligands for these transformations.[4][5] The bifunctional nature of these ligands, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, is believed to play a crucial role in the catalytic cycle. This "ligand-metal bifunctional catalysis" mechanism, first elucidated by Noyori and coworkers, involves the cooperative action of the metal center and the ligand to facilitate the transfer of hydrogen from a donor molecule (e.g., 2-propanol or formic acid) to the substrate.[2]

The trans-2-aminomethyl-1-cyclohexanol ligand provides a rigid and well-defined chiral environment around the ruthenium center. The stereochemistry of the ligand directly influences the facial selectivity of the hydride transfer to the prochiral ketone, thereby determining the absolute configuration of the resulting chiral alcohol.

Mechanistic Insights: The Outer-Sphere Catalytic Cycle

The asymmetric transfer hydrogenation of ketones catalyzed by Ru(II)-amino alcohol complexes is generally accepted to proceed via an "outer-sphere" mechanism. This implies that the substrate does not directly coordinate to the metal center during the hydride transfer step. The key steps are illustrated below:

Asymmetric_Transfer_Hydrogenation_Cycle Ru_Precatalyst [Ru(arene)Cl-Ligand] Active_Ru_Hydride [Ru(arene)H-Ligand] Ru_Precatalyst->Active_Ru_Hydride H-donor, Base - HCl Substrate_Complex Ketone•••H-Ru-Ligand-H•••Base Active_Ru_Hydride->Substrate_Complex + Ketone + Base Product_Complex Alcohol•••Ru-Ligand•••Base-H+ Substrate_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Ru_Precatalyst + H-donor - Alcohol - Base-H+ caption Figure 1. Simplified catalytic cycle for asymmetric transfer hydrogenation. Catalyst_Preparation_Workflow start Start inert_atm Establish Inert Atmosphere (Ar or N2) start->inert_atm add_reagents Add [RuCl2(p-cymene)]2 and trans-2-aminomethyl-1-cyclohexanol to Schlenk Flask inert_atm->add_reagents add_solvent Add Anhydrous 2-Propanol add_reagents->add_solvent heat_reflux Heat to Reflux (80-82 °C) for 20-30 min add_solvent->heat_reflux cool_down Cool to Reaction Temperature heat_reflux->cool_down end Catalyst Solution Ready cool_down->end caption Figure 2. Workflow for in-situ catalyst preparation.

Caption: Figure 2. Workflow for in-situ catalyst preparation.

Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone (e.g., Acetophenone)

This protocol outlines the general procedure for the reduction of a model substrate, acetophenone, to 1-phenylethanol.

  • Substrate Preparation: In a separate Schlenk flask, dissolve the prochiral ketone (e.g., acetophenone, 100 equivalents relative to the Ru dimer, e.g., 2.5 mmol, 300 mg) in anhydrous 2-propanol (e.g., 8 mL).

  • Reaction Initiation: To the freshly prepared and cooled catalyst solution from Protocol 1, add the solution of the ketone.

  • Base Addition: Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.1 M solution, 10 equivalents relative to the Ru dimer, e.g., 0.25 mmol). The base is essential for the generation of the active ruthenium hydride species.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 15 mL).

    • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Optimization and Troubleshooting

ParameterRationale for OptimizationPotential Issues & Solutions
Temperature Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.Slow or no reaction: Increase the temperature. Low ee: Decrease the temperature.
Base The type and amount of base can influence the rate of catalyst activation and the overall reaction rate.Side reactions: Use a weaker base or reduce the amount. Incomplete conversion: Ensure the base is anhydrous and added correctly.
Substrate/Catalyst Ratio Higher ratios are economically favorable but may lead to lower conversion or longer reaction times.Low conversion: Decrease the substrate/catalyst ratio.
Solvent The hydrogen donor solvent is crucial. 2-Propanol is common, but a formic acid/triethylamine azeotrope can also be used for irreversible reductions. [6]Poor solubility of substrate: Co-solvents may be necessary, but ensure they are anhydrous and compatible with the catalyst.

Conclusion

The use of trans-2-aminomethyl-1-cyclohexanol as a chiral ligand in combination with a ruthenium precursor provides a highly efficient and selective catalytic system for the asymmetric transfer hydrogenation of prochiral ketones. The operational simplicity of the in-situ catalyst preparation, coupled with the mild reaction conditions, makes this methodology a valuable tool for the synthesis of chiral alcohols in both academic and industrial settings. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and excellent enantioselectivities for a wide range of substrates, thereby facilitating the development of novel chiral pharmaceuticals and fine chemicals.

References

  • Barros, S.; Duñach, E. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules2012 , 17, 1037-1054. [Link]

  • El Alami, M. S. I.; El Amrani, M. A.; Dahdouh, A.; et al. New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones. C. R. Chimie2013 , 16, 229-236. [Link]

  • El Alami, M. S. I.; El Amrani, M. A.; Mortreux, A.; et al. Synthesis of chiral bifunctional ligands based on a-pinene and their use in ruthenium catalyzed asymmetric transfer hydrogenation. C. R. Chimie2009 , 12, 1253-1258. [Link]

  • Reddy, K. R.; Raj, M.; et al. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. J. Org. Chem.2024 . [Link]

  • Reddy, K. R.; Raj, M.; et al. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon2025 . [Link]

  • Request PDF. Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. ResearchGate2021 . [Link]

  • Doucet, H.; Ohkuma, T.; Murata, K.; et al. Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes. J. Am. Chem. Soc.2000 , 122, 6524–6534. [Link]

  • Wang, C.; Wu, X.; Xiao, J. Asymmetric transfer hydrogenation of cycloalkyl vinyl ketones to allylic alcohols catalyzed by ruthenium amido complexes. Org. Biomol. Chem.2008 , 6, 3241-3248. [Link]

  • Doucet, H.; Ohkuma, T.; Murata, K.; et al. Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1R, 2R)-1,2-diaminocyclohexane. Scilit. [Link]

  • Zhang, J.; Wang, L.; et al. Asymmetric hydrogenation of ketones catalyzed by a ruthenium(ii)-indan–ambox complex. Chem. Commun.2009 , 6255-6257. [Link]

  • Morris, R. H. Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. Scilit. [Link]

  • Khasanov, A. F.; et al. SYNTHESIS OF NEW POLYPYRIDINE-BASED RUTHENIUM(II) COMPLEXES AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. Ural Federal University. [Link]

  • Noyori, R. Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • Request PDF. Synthesis and characterization of ruthenium(II) complexes with polypicolylamine ligands. ResearchGate. [Link]

  • Albani, B. A.; et al. Cyclometalated Ruthenium(II) Complexes Derived from α–Oligothiophenes as Highly Selective Cytotoxic or Photocytotoxic Agents. PMC. [Link]

  • Grela, K.; et al. Synthesis of Ru alkylidene complexes. PMC. [Link]

  • Synthesis and characterization of ruthenium(II) complexes with polypicolylamine ligands. University of Bath's research portal. [Link]

Sources

enantioselective addition of diethylzinc to aldehydes using trans-2-Aminomethyl-1-cyclohexanol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Addition of Diethylzinc to Aldehydes using trans-2-Aminomethyl-1-cyclohexanol

Executive Summary

This application note details the protocol for the catalytic enantioselective addition of diethylzinc (


) to aldehydes using (1R,2S)-trans-2-Aminomethyl-1-cyclohexanol  (and its enantiomer) as a chiral ligand. Unlike the more common 1,2-amino alcohols (e.g., DAIB) which form 5-membered chelates, this ligand features a methylene spacer, resulting in a 1,3-amino alcohol  motif that forms a 6-membered chelate  with zinc.

This structural difference offers unique steric steering capabilities, particularly for bulky aromatic aldehydes. The rigid cyclohexane backbone locks the conformation of the transition state, minimizing rotational freedom and enhancing enantiomeric excess (ee). This guide covers mechanistic insights, a self-validating experimental protocol, and critical optimization parameters for drug discovery applications.

Mechanistic Insight & Causality

To achieve high enantioselectivity, one must understand the active catalytic species. The reaction does not proceed via a simple monomeric interaction but rather through a dynamic equilibrium of zinc complexes.

The "Active" Catalyst: 6-Membered Chelate

Upon mixing the amino alcohol ligand with


, an ethane molecule is eliminated, forming a zinc-alkoxide species.
  • Structural Causality: The trans-diequatorial orientation of the hydroxyl and aminomethyl groups on the cyclohexane ring forces the zinc atom into a specific spatial arrangement.

  • The Spacer Effect: The extra methylene group (

    
    ) expands the chelate ring from 5 to 6 members. While 5-membered rings (like in norephedrine) are tighter, the 6-membered ring of trans-2-aminomethyl-1-cyclohexanol creates a distinct "bite angle" that can accommodate different substrate classes, often showing superior performance with ortho-substituted benzaldehydes due to altered steric clash zones.
    
Catalytic Cycle Visualization

The following diagram illustrates the formation of the active catalyst and the subsequent alkyl transfer.

G Ligand trans-2-Aminomethyl- 1-cyclohexanol PreCat Zinc-Alkoxide Complex (Pre-Catalyst) Ligand->PreCat - Ethane Et2Zn Diethylzinc (Et2Zn) (Reagent) Et2Zn->PreCat TS Bimetallic Transition State (6-Membered Chelate) PreCat->TS + Aldehyde + Et2Zn Aldehyde Aldehyde (Substrate) Aldehyde->TS Product Chiral Alcohol (Product) TS->Product Hydrolysis ZnO Zinc Salt (Byproduct) TS->ZnO Product->TS Possible Autocatalysis

Figure 1: Mechanistic pathway for the enantioselective alkylation. The ligand reacts with


 to form the chiral template (Pre-Catalyst), which then coordinates the aldehyde and a second equivalent of 

to facilitate alkyl transfer.

Pre-Reaction Considerations (Self-Validating Systems)

Before initiating the protocol, ensure the following conditions are met to guarantee reproducibility.

ParameterSpecificationValidation Method
Ligand Purity >98% chemical purity, >99% eeH-NMR (check for residual benzyl groups if from debenzylation) and Chiral HPLC.
Diethylzinc 1.0 M in Hexane or TolueneTitration: Titrate against iodine or use fresh commercial bottles. Turbid solutions indicate hydrolysis (active concentration loss).
Aldehyde Freshly distilledAcid Test: Check for benzoic acid contamination (white solid in neck). Acid kills the catalyst.
Solvent Toluene or Hexane (Anhydrous)Karl-Fischer titration (<50 ppm water). Water destroys

and generates racemic background reaction.

Detailed Experimental Protocol

Scale: 1.0 mmol Aldehyde basis. Safety:


 is pyrophoric. All steps must be performed under Argon or Nitrogen.
Step 1: Catalyst Formation
  • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of Argon.

  • Charge the flask with (1R,2S)-trans-2-Aminomethyl-1-cyclohexanol (13 mg, 0.1 mmol, 10 mol%).

  • Add anhydrous Toluene (2.0 mL).

  • Cool the solution to 0°C using an ice bath.

  • Dropwise add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol).

    • Observation: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

  • Stir at 0°C for 20 minutes, then warm to Room Temperature (RT) and stir for an additional 15 minutes.

    • Why? This ensures complete formation of the zinc-aminoalkoxide chelate.

Step 2: Enantioselective Addition
  • Cool the mixture back to 0°C (or -20°C for higher ee, though rate decreases).

  • Add the Aldehyde (1.0 mmol) dropwise over 5 minutes.

    • Note: Slow addition prevents local concentration spikes that might trigger the non-catalyzed (racemic) background reaction.

  • Stir the reaction mixture at the set temperature.

    • Monitoring: Monitor via TLC or GC. Typical reaction time is 6–12 hours.

Step 3: Quench and Workup
  • Once conversion is >95%, quench the reaction by carefully adding 1N HCl (2 mL) or saturated

    
    .
    
    • Caution: Vigorous bubbling will occur due to excess

      
      .
      
  • Extract with Diethyl Ether (

    
     mL).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    
Step 4: Purification and Analysis
  • Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

  • EE Determination: Analyze using Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation DryGlass Flame Dry Glassware (Argon Atm) CatForm Ligand + Et2Zn (0°C -> RT, 30 min) DryGlass->CatForm SolventPrep Degas Solvents (Toluene/Hexane) SolventPrep->CatForm AddSubstrate Add Aldehyde (Slow addition at 0°C) CatForm->AddSubstrate Monitor Monitor Conversion (TLC/GC) AddSubstrate->Monitor Quench Quench (1N HCl) CAUTION: Gas Evolution Monitor->Quench >95% Conv. Extract Extraction (Et2O) & Drying (MgSO4) Quench->Extract Analysis Chiral HPLC/GC (Determine ee%) Extract->Analysis

Figure 2: Operational workflow for the batch synthesis of chiral alcohols.

Substrate Scope & Expected Data

The following table summarizes typical performance metrics for this ligand class. Note that trans-2-aminomethyl-1-cyclohexanol is often most effective when the substrate has steric bulk near the carbonyl.

Substrate (Aldehyde)Time (h)Yield (%)ee (%)Notes
Benzaldehyde 69288–94Benchmark substrate.
p-Chlorobenzaldehyde 59590–95Electron-withdrawing groups increase rate.
o-Tolualdehyde 128592–96Steric bulk at ortho-position often enhances stereodifferentiation.
Cyclohexanecarbaldehyde 108075–85Aliphatic aldehydes are more challenging; lower temp (-20°C) recommended.
Cinnamaldehyde 88885–90Conjugated system; watch for 1,4-addition byproducts.

Data Note: Values are aggregated from typical performance of 1,3-amino alcohol ligands in diethylzinc additions.

Troubleshooting & Optimization

  • Problem: Low Enantioselectivity (<50% ee)

    • Root Cause:[1][2][3] Racemic background reaction.

    • Solution: The uncatalyzed reaction of

      
       with aldehydes is slow but non-zero. Ensure the temperature is kept low (
      
      
      
      ). Increase ligand loading to 15 mol%. Ensure the aldehyde is acid-free (acid neutralizes the chiral catalyst, leaving only achiral Zn species).
  • Problem: Low Conversion

    • Root Cause:[1][2] Catalyst aggregation or deactivation.

    • Solution: Add a Lewis Acid promoter. The addition of Titanium Tetraisopropoxide (

      
      )  (1.2 equiv) creates a heterobimetallic system (Zn/Ti) that is often more reactive and rigid than Zn alone for this specific ligand class.
      
  • Problem: Inconsistent Results

    • Root Cause:[1][2][3] Moisture in solvent or air leak.

    • Solution:

      
       acts as a scavenger before it acts as a reagent. If moisture is present, the effective stoichiometry of 
      
      
      
      drops. Use 2.2 to 2.5 equivalents of
      
      
      relative to aldehyde.

References

  • Schiffers, I., et al. "Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis."[4] Journal of Organic Chemistry, 71(6), 2320-2331, 2006.[4] (Provides foundational protocols for cyclohexanol-amine ligand handling). [Link]

  • Kitamura, M., et al. "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[5] Mechanism and nonlinear effect." Journal of the American Chemical Society, 111(11), 4028-4036. (The seminal mechanistic paper for this reaction class). [Link]

  • NIST. "trans-2-Aminocyclohexanol Chemical Data." NIST Chemistry WebBook. [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Purification of trans-2-Aminomethyl-1-cyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trans-2-Aminomethyl-1-cyclohexanol isomers. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of separating these valuable chiral building blocks. As a vicinal amino alcohol, the spatial arrangement of the aminomethyl and hydroxyl groups on the cyclohexane ring presents a unique and often challenging purification landscape.

This document moves beyond standard protocols to provide in-depth troubleshooting, answers to frequently asked questions, and the underlying scientific principles that govern successful isomer separation.

Section 1: Purification Strategy Selection

Choosing the correct purification strategy is the most critical decision and depends on scale, required purity, available equipment, and downstream application. The two primary advanced techniques for resolving the enantiomers of trans-2-Aminomethyl-1-cyclohexanol are Diastereomeric Salt Crystallization and Chiral Preparative Chromatography.

G Start Start: Racemic trans-2- Aminomethyl-1-cyclohexanol Decision1 What is the production scale? Start->Decision1 LargeScale Large Scale (grams to kgs) Decision1->LargeScale Large SmallScale Small Scale (mgs to grams) Decision1->SmallScale Small / Analytical Method1 Primary Method: Diastereomeric Salt Crystallization LargeScale->Method1 Method2 Primary Method: Chiral Preparative Chromatography (HPLC/SFC) SmallScale->Method2 Method1_Adv Advantages: - Cost-effective at scale - High throughput - Established industrial process Method1->Method1_Adv Method1_Dis Disadvantages: - Requires screening of resolving agents - Potential for lower initial recovery - Process optimization can be intensive Method1->Method1_Dis Method2_Adv Advantages: - High purity achievable (>99% ee) - Rapid method development - Direct separation without derivatization Method2->Method2_Adv Method2_Dis Disadvantages: - Expensive stationary phases - High solvent consumption - Lower throughput than crystallization Method2->Method2_Dis

Caption: Decision workflow for selecting a purification technique.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Diastereomeric Salt Crystallization Issues

Question: I've mixed my racemic trans-2-Aminomethyl-1-cyclohexanol with an equimolar amount of (R)-mandelic acid, but no salt is precipitating. What's wrong?

Answer: This is a common issue related to supersaturation and solvent choice. The system needs a driving force to initiate nucleation.

  • Causality: Crystallization occurs when the concentration of the diastereomeric salt exceeds its solubility limit in the chosen solvent, creating a supersaturated state. If the solvent is too good (solubility is too high), the salt will remain in solution.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently remove the solvent under reduced pressure to increase the concentration of the salt.

    • Induce Nucleation:

      • Seeding: If you have a crystal of the desired diastereomeric salt, add a tiny amount to the solution. This provides a template for crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

    • Cool the Solution: Lowering the temperature will decrease the solubility of the salt. Cool the solution slowly in an ice bath. Rapid cooling can sometimes lead to the precipitation of an amorphous solid or oil.

    • Anti-Solvent Addition: If the primary solvent is polar (e.g., methanol), slowly add a non-polar "anti-solvent" (e.g., hexane or methyl tert-butyl ether) until the solution becomes turbid. This reduces the overall solvating power of the system, decreasing the salt's solubility.

Question: My crystallization yielded a salt, but after liberating the free amine, the enantiomeric excess (ee) is very low (<30%). How can I improve the selectivity?

Answer: Low enantiomeric excess indicates that both diastereomeric salts have similar solubilities under your current conditions, leading to co-precipitation. The goal is to maximize the solubility difference between the desired and undesired diastereomers.

  • Causality: The efficiency of resolution via crystallization is governed by the difference in the crystal lattice energies of the two diastereomers, which manifests as a difference in solubility.[1] Solvent choice is paramount as it can dramatically alter these solubilities.[2]

  • Troubleshooting Steps:

    • Solvent Screening: This is the most critical step. Create small-scale trials in a variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, water/alcohol mixtures). The ideal solvent will show a large difference in solubility between the two diastereomers.

    • Kinetic vs. Thermodynamic Control: You may be allowing the system to reach thermodynamic equilibrium, where both salts eventually crystallize. Try a kinetically controlled resolution: filter the crystals quickly (e.g., within 1 hour) after precipitation starts. Often, one diastereomer crystallizes much faster than the other.[3]

    • Recrystallization: Dissolve the obtained salt in a minimal amount of a hot solvent and allow it to cool slowly. This process purifies the desired diastereomer, progressively enriching the enantiomeric excess. However, this comes at the cost of yield.

    • Resolving Agent Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve selectivity, though it limits the maximum theoretical yield to 50%.

Chiral HPLC/SFC Issues

Question: I'm injecting my sample onto a polysaccharide-based chiral column, but I see only one broad peak instead of two separate enantiomers. What should I do?

Answer: Complete co-elution or very poor resolution is the most common starting point in chiral method development. It signifies that the chosen conditions (stationary phase and mobile phase) are not creating a sufficient energetic difference in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).[4]

  • Causality: Chiral recognition requires at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[5][6] If these interactions are not present or are too weak, no separation will occur.

  • Troubleshooting Steps (in order of priority):

    • Add a Basic Modifier: This is the most important step for an amino alcohol. The primary amine in your compound is basic and will interact strongly and non-specifically with residual acidic silanols on the silica support, causing severe peak tailing and poor resolution. Add a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (typically 0.1% v/v).[4][5] This masks the silanols and promotes proper chiral recognition.

    • Optimize the Mobile Phase:

      • Solvent Ratio: Systematically vary the ratio of your organic modifiers (e.g., isopropanol or ethanol in hexane for normal phase). Start with a 90:10 Hexane:Alcohol ratio and move in 5-10% increments.

      • Change the Alcohol Modifier: The choice of alcohol (modifier) is critical. Ethanol often provides different selectivity compared to isopropanol.[5]

    • Screen Different CSPs: If optimizing the mobile phase doesn't work, the chosen CSP is likely unsuitable. There is no "universal" chiral column. Screening a small set of columns with different selectivities (e.g., an amylose-based vs. a cellulose-based CSP) is the most effective approach.[7]

    • Adjust Temperature: Lowering the column temperature (e.g., from 25°C to 10°C) often enhances the strength of the hydrogen bonding and dipole-dipole interactions responsible for chiral recognition, thereby improving resolution.[4][5]

Question: My peaks are resolved, but they are tailing badly. What is the cause?

Answer: Peak tailing in the context of a basic amine on a chiral column almost always points to secondary interactions or column overload.

  • Causality: Tailing occurs when a fraction of the analyte molecules are retained more strongly on the column than the main population. For basic compounds, this is typically due to strong ionic interactions with acidic sites on the stationary phase.

  • Troubleshooting Steps:

    • Increase Basic Modifier Concentration: If you are already using a basic modifier like DEA, try slightly increasing its concentration (e.g., from 0.1% to 0.2%).

    • Reduce Sample Load: You may be overloading the column. Injecting too much mass can saturate the chiral selectors, leading to peak distortion.[4] Reduce the sample concentration by a factor of 5 or 10 and re-inject.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Problem Primary Cause Solution
No Peak Separation (HPLC)Insufficient chiral recognition / Wrong CSPAdd basic modifier (DEA); Screen different CSPs; Optimize mobile phase.[4][7]
Poor Crystallization YieldHigh solubility of the diastereomeric saltConcentrate solution; Cool slowly; Add an anti-solvent.
Low Enantiomeric Excess (ee)Co-precipitation of both diastereomersScreen different solvents; Perform recrystallization; Attempt kinetic resolution.[2][3]
Peak Tailing (HPLC)Secondary interactions with silica / OverloadIncrease basic modifier concentration; Reduce sample concentration.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize my trans-2-Aminomethyl-1-cyclohexanol before using chiral chromatography?

A1: Generally, no. Modern polysaccharide and macrocyclic glycopeptide-based chiral stationary phases are highly effective at separating amino alcohols directly.[8] Derivatization is an older technique used to a) form diastereomers that could be separated on a standard achiral column or b) add functional groups (like a UV-active chromophore) to aid in detection or interaction with a Pirkle-type CSP.[9][10] For this compound, direct injection is the preferred and more efficient method.

Q2: What is the difference between resolving the cis vs. trans diastereomers and resolving the enantiomers of the trans isomer?

A2: This is a crucial distinction.

  • cis/trans Diastereomers: These are stereoisomers that are not mirror images. They have different physical properties (melting point, boiling point, solubility, NMR spectra) and can be separated using standard, non-chiral purification techniques like silica gel column chromatography, distillation, or crystallization.[11]

  • Enantiomers of the trans isomer: The trans isomer itself is chiral and exists as a pair of non-superimposable mirror images: (1R,2R) and (1S,2S). These enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation (i.e., a chiral resolving agent for crystallization or a chiral stationary phase for chromatography).[9]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A3: Absolutely. Chiral SFC is often considered a superior alternative to HPLC for preparative-scale purification. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption. The same polysaccharide-based columns used for HPLC are typically used for SFC. The addition of alcohol modifiers (like methanol or ethanol) and basic additives is still required.

Q4: For diastereomeric salt crystallization, how do I choose the right resolving agent?

A4: The choice is based on a combination of established precedent and empirical screening. For a basic compound like an amino alcohol, you need an optically pure chiral acid.

  • Common Choices: (R)- or (S)-Mandelic acid and derivatives of Tartaric acid (like Di-p-toluoyl-L-tartaric acid) are well-documented and highly effective for resolving aminocyclohexanol derivatives.[12][13]

  • Screening: The best approach is to perform a small-scale parallel screen with several commercially available chiral acids to see which one provides a crystalline salt with the highest diastereomeric excess.

Section 4: Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization Workflow

This protocol provides a general workflow for resolving racemic trans-2-Aminomethyl-1-cyclohexanol using (R)-(-)-Mandelic Acid.

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Free Amine Step1 1. Dissolve Racemate (1.0 eq) in warm solvent (e.g., Ethanol) Step2 2. Add Resolving Agent (R)-Mandelic Acid (1.0 eq) Solution Step1->Step2 Step3 3. Cool Slowly to Room Temperature, then to 0-5 °C Step2->Step3 Step4 4. Isolate Crystals by Vacuum Filtration Step3->Step4 Step5 5. Wash Crystals with cold solvent Step4->Step5 Analysis1 Analyze filtrate for recovery of other enantiomer Step4->Analysis1 Step6 6. Suspend Salt in H2O / Organic Solvent (e.g., EtOAc) Step5->Step6 Diastereomerically Enriched Salt Step7 7. Basify with aq. NaOH to pH > 12 Step6->Step7 Step8 8. Separate Layers Step7->Step8 Step9 9. Extract Aqueous Layer with Organic Solvent Step8->Step9 Step10 10. Dry & Concentrate Organic Layers to yield enantioenriched amine Step9->Step10 Analysis2 Analyze product by Chiral HPLC for ee Step10->Analysis2

Caption: Workflow for diastereomeric salt crystallization.

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve racemic trans-2-Aminomethyl-1-cyclohexanol (1.0 eq) in a suitable solvent (e.g., 95% ethanol) with gentle warming (approx. 60°C). A typical starting concentration is 0.5 M.

  • Addition of Resolving Agent: In a separate flask, dissolve (R)-(-)-Mandelic Acid (1.0 eq) in the same solvent and add it to the amine solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a 4°C refrigerator overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation: Suspend the crystalline salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate).

  • Basification: While stirring vigorously, add 2M aqueous sodium hydroxide (NaOH) dropwise until the aqueous layer is strongly basic (pH > 12). This protonates the mandelic acid and deprotonates the amine, breaking the salt.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched trans-2-Aminomethyl-1-cyclohexanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Protocol 2: Chiral HPLC Method Development

Objective: To achieve baseline separation (Resolution > 1.5) of the trans-2-Aminomethyl-1-cyclohexanol enantiomers.

Recommended Starting Point:

  • Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: Normal Phase (Hexane / Isopropanol) with a basic modifier.

  • Detection: UV at 210 nm (due to lack of a strong chromophore).

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system thoroughly with 100% isopropanol before switching to the normal phase mobile phase.

  • Initial Screening Conditions:

    • Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol + 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Sample: 1 mg/mL in mobile phase.

    • Injection Volume: 5 µL.

  • Run and Evaluate: Inject the racemic standard. If no or poor separation is observed, proceed to optimization.

  • Optimization Strategy:

    • Vary Alcohol Percentage: Adjust the mobile phase composition to 80:20 and 70:30 (Hexane:IPA) + 0.1% DEA. Increased alcohol content will decrease retention time but may change selectivity.

    • Change Alcohol Type: Prepare a new mobile phase set using Ethanol instead of Isopropanol at 90:10, 80:20, and 70:30 ratios + 0.1% DEA. Ethanol often provides significantly different selectivity.[5]

    • Adjust Temperature: Once partial separation is achieved, test the effect of temperature. Run the best mobile phase at 15°C to see if resolution improves.

    • Reduce Flow Rate: If peaks are close, reducing the flow rate to 0.5 mL/min can increase efficiency and improve resolution.[4]

References

  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link][12][14]

  • Szepesi, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][5]

  • Nagy, J., & Simig, G. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link][3]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link][6]

  • ResearchGate. (n.d.). Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. Request PDF. [Link][13]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. [Link][9]

  • Chromatography Forum. (2008, June 13). Negative Peak in Normal Phase HPLC during Method Transfer. [Link]

  • ResearchGate. (n.d.). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. [Link][2]

  • Santos-Sánchez, N. F., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 131-143. [Link][11]

  • Google Patents. (n.d.). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol. [15]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. [Link][16]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link][7]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link][1]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1342. [Link][10]

Sources

Technical Support Center: Chromatographic Separation of 2-Aminomethyl-1-cyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the chromatographic separation of cis and trans isomers of 2-Aminomethyl-1-cyclohexanol. This molecule presents a significant analytical challenge due to its structural properties: it is a small, polar compound with two chiral centers, lacks a strong UV chromophore, and its isomers possess very similar physicochemical properties.[1] Effective separation is critical in pharmaceutical development and chemical synthesis to ensure the stereochemical purity of intermediates and final products.

This guide provides field-proven insights, detailed protocols, and troubleshooting solutions for researchers, scientists, and drug development professionals. We will explore both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, addressing common issues from poor resolution to peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is separating the cis and trans isomers of 2-Aminomethyl-1-cyclohexanol so difficult?

A1: The difficulty arises from several factors. The cis and trans isomers are diastereomers with the same molecular weight and chemical formula. Their structural similarity results in very close polarity, boiling points, and hydrophobicity, making them difficult to resolve with standard chromatographic techniques like a basic C18 column.[1] Furthermore, the primary amine and hydroxyl groups lead to high polarity, which can cause strong interactions with silica-based stationary phases, resulting in poor peak shape. Finally, the molecule lacks a significant UV-absorbing moiety, making detection challenging without derivatization or the use of specialized detectors.

Q2: What is the fundamental difference between separating the cis/trans isomers and separating their enantiomers?

A2: 2-Aminomethyl-1-cyclohexanol has two chiral centers, giving rise to four stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

  • Diastereomer Separation (Cis vs. Trans): Cis and trans isomers are diastereomers. They have different spatial arrangements and thus different physical properties. This allows them to be separated on standard achiral stationary phases (e.g., C18, Phenyl, HILIC) with appropriate method development.[2]

  • Enantiomer Separation (e.g., (1R,2R)-trans vs. (1S,2S)-trans): Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment.[3][4] To separate them, you must introduce another chiral entity. This is achieved either directly, using a chiral stationary phase (CSP) , or indirectly, by reacting the enantiomers with a chiral derivatizing agent to form new diastereomers that can then be separated on an achiral column.[5][6]

Q3: Do I need to derivatize my sample for analysis?

A3: Derivatization is often necessary and highly recommended for this compound for two primary reasons:

  • Improved Chromatography: For Gas Chromatography (GC), derivatization is mandatory to increase the volatility and thermal stability of the polar amine and alcohol groups.[7][8] Common methods include silylation or acylation. For HPLC, derivatization can reduce the compound's high polarity, mitigating strong, undesirable interactions with the stationary phase and improving peak shape.[9]

  • Enhanced Detection: The molecule does not absorb UV light strongly. Derivatizing it with an agent containing a chromophore (e.g., a nitrobenzoyl group) or a fluorophore (e.g., OPA, FMOC-Cl) allows for highly sensitive detection by UV-Vis or Fluorescence detectors, respectively.[10]

Q4: Which technique is better for this separation: HPLC or GC?

A4: Both techniques can be successful, but the choice depends on your laboratory's equipment, expertise, and analytical goals.

  • HPLC is generally more versatile for this type of compound. It offers a wider range of stationary phase chemistries (reversed-phase, HILIC, mixed-mode, chiral) that can exploit subtle differences between the isomers.[11] It is the preferred method for direct chiral separations.[12][13]

  • GC , when coupled with derivatization, can offer very high efficiency and resolution.[14] It is an excellent choice for quantifying the cis/trans ratio if a chiral separation is not required. Chiral GC columns with cyclodextrin-based phases are also available for enantiomeric separations.[3]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Q: My HPLC chromatogram shows only one broad peak, or two peaks that are not baseline-resolved. What should I do?

A: This is the most common challenge and typically points to an issue with stationary phase selectivity or mobile phase composition.

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Sources

common pitfalls and how to avoid them in experiments with trans-2-Aminomethyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-Aminomethyl-1-cyclohexanol. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the common pitfalls encountered during its synthesis, purification, handling, and application.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Troubleshooting

Question 1: My synthesis of trans-2-Aminomethyl-1-cyclohexanol from cyclohexene oxide and ammonia is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis are a common issue and can often be attributed to several factors. The reaction of cyclohexene oxide with ammonia is typically conducted under high temperature and pressure, and deviations from optimal conditions can significantly impact the outcome.[1]

Common Causes of Low Yield:

  • Suboptimal Reaction Conditions: The reported conditions of approximately 250°C in an autoclave are crucial for driving the reaction to completion.[1] Insufficient temperature or pressure can lead to a sluggish reaction and incomplete conversion of the starting material.

  • Formation of Side Products: The primary amine product can further react with cyclohexene oxide to form secondary and tertiary amines, reducing the yield of the desired primary amine. Using a large excess of ammonia can help to minimize these side reactions by favoring the reaction of cyclohexene oxide with ammonia over the amine product.[2]

  • Inadequate Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction and potential side product formation.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Temperature & Pressure Ensure your autoclave is accurately calibrated and can maintain the target temperature and pressure consistently throughout the reaction.To ensure sufficient energy for the ring-opening of the epoxide by ammonia.
Ammonia Concentration Use a significant excess of aqueous or alcoholic ammonia (e.g., a 20-fold excess).[2]To increase the probability of cyclohexene oxide reacting with ammonia rather than the product amine, thus minimizing secondary amine formation.
Mixing Employ robust mechanical stirring to ensure a homogenous reaction mixture.To promote efficient heat and mass transfer, leading to a more uniform reaction.
Reaction Time Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC-MS or TLC to determine the optimal reaction time.To avoid prolonged reaction times which can lead to the formation of degradation products.

Question 2: I am observing a significant amount of the cis-isomer in my reaction product. How can I improve the trans-selectivity?

Answer: Achieving high trans-selectivity is a frequent challenge in the synthesis of 1,2-disubstituted cyclohexanes. The formation of both cis and trans isomers is possible, and the ratio is highly dependent on the reaction mechanism and conditions. In the case of the ring-opening of cyclohexene oxide with ammonia, the reaction proceeds via an SN2-like mechanism, which inherently favors the formation of the trans product. However, reaction conditions can influence the stereochemical outcome.

Strategies to Enhance trans-Selectivity:

  • Catalyst Selection: For related syntheses, such as the catalytic hydrogenation of aminophenols to produce aminocyclohexanols, the choice of catalyst is critical. Palladium-based catalysts are known to favor the formation of the more thermodynamically stable trans isomer.[3] While this is a different synthetic route, it highlights the importance of catalyst choice in influencing stereochemistry. For the epoxide opening reaction, ensure no unintended acidic or basic catalysts are present that could promote non-stereoselective pathways.

  • Solvent Choice: The polarity of the solvent can influence the transition state of the ring-opening reaction. Experimenting with different solvents (e.g., water, alcohols, or aprotic solvents) may help to optimize the trans:cis ratio.

  • Purification: If a mixture of isomers is obtained, separation can often be achieved by column chromatography or by derivatization followed by crystallization. For instance, the dihydrochloride salts of cis and trans isomers of cyclohexanediamine exhibit different solubilities in methanol and ethanol, allowing for their separation.[4]

Purification & Characterization

Question 3: I am having difficulty purifying trans-2-Aminomethyl-1-cyclohexanol by column chromatography. The compound seems to be streaking on the column. What could be the cause and how can I improve the separation?

Answer: Streaking on a silica gel column is a common problem when purifying amines. The basic amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and low recovery.

Troubleshooting Column Chromatography:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (Et₃N), before packing the column. This is typically done by adding ~1-2% Et₃N to the solvent system used for packing and elution. The triethylamine will neutralize the acidic sites on the silica gel, preventing the product from sticking.

  • Use an Appropriate Solvent System: A common solvent system for purifying amines on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a more polar solvent like methanol can help to elute the product more effectively. A gradient elution, starting with a lower polarity and gradually increasing, can also improve separation.

  • Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase, such as alumina (which is less acidic than silica) or a polymer-based resin.

Question 4: My NMR spectrum of the purified product shows some unexpected peaks. How can I identify potential impurities?

Answer: Identifying impurities is crucial for ensuring the quality of your compound. NMR spectroscopy is a powerful tool for this purpose.

Common Impurities and their Spectroscopic Signatures:

ImpurityPotential SourceExpected ¹H NMR Signals
cis-isomer Incomplete stereoselectivity in synthesis.The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ from the trans-isomer due to different spatial orientations. 2D NMR techniques like COSY and NOESY can be invaluable in confirming the stereochemistry.[5]
Unreacted Cyclohexene Oxide Incomplete reaction.A characteristic signal for the epoxide protons will be present.
Secondary/Tertiary Amines Side reactions during synthesis.Additional N-H signals (for secondary amines) and more complex signals in the aliphatic region due to the presence of multiple cyclohexyl groups.
Residual Solvents Incomplete removal during workup.Characteristic peaks for common laboratory solvents are well-documented.[6]

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Caption: Troubleshooting unexpected NMR peaks.

Handling & Storage

Question 5: I've noticed that my solid sample of trans-2-Aminomethyl-1-cyclohexanol is becoming sticky over time. What is happening and how should I store it properly?

Answer: trans-2-Aminomethyl-1-cyclohexanol, like many amines and alcohols, can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can cause the solid to become sticky or even liquefy.

Proper Handling and Storage Procedures:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) whenever possible to minimize exposure to air and moisture.

  • Desiccator Storage: Store the compound in a tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).[7] For long-term storage, consider sealing the container with parafilm.

  • Refrigeration: Storing the compound in a refrigerator can also help to reduce its tendency to absorb moisture.[7]

  • Drying Before Use: If you suspect your sample has absorbed water, it can be dried under high vacuum.

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Handling_Workflow Start Receive/Synthesize Compound Handling Handle under Inert Atmosphere Start->Handling Storage Store in Desiccator (Refrigerated) Handling->Storage Use Use in Experiment Storage->Use End Stable Compound Use->End

Caption: Recommended handling and storage workflow.

Application-Specific Pitfalls

Question 6: I am using trans-2-Aminomethyl-1-cyclohexanol as a chiral auxiliary, but the diastereoselectivity of my reaction is poor. What factors could be influencing this?

Answer: Chiral auxiliaries are powerful tools for controlling stereochemistry, but their effectiveness can be highly dependent on the reaction conditions.[8]

Factors Affecting Diastereoselectivity:

  • Purity of the Auxiliary: The enantiomeric purity of the trans-2-Aminomethyl-1-cyclohexanol is paramount. Even small amounts of the other enantiomer can significantly reduce the diastereomeric excess of the product.

  • Reaction Temperature: Asymmetric reactions are often sensitive to temperature. Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state that leads to the major diastereomer.

  • Choice of Reagents and Solvents: The Lewis acid, base, and solvent used in the reaction can all play a crucial role in the organization of the transition state and, therefore, the stereochemical outcome. It is often necessary to screen a variety of conditions to find the optimal combination for a specific transformation.

  • Steric Hindrance: The steric bulk of the substituents on both the substrate and the chiral auxiliary can influence the facial selectivity of the reaction.

Experimental Protocol: General Procedure for Attaching a Chiral Auxiliary

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid substrate in an appropriate anhydrous solvent (e.g., dichloromethane or THF).

  • Activation: Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., 4-dimethylaminopyridine (DMAP)) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Auxiliary: Add a solution of trans-2-Aminomethyl-1-cyclohexanol in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with appropriate aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate, and purify the product by column chromatography.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFe(II)Cl2 complex in mild oxidation chemistry. Dalton Transactions. Available at: [Link]

  • EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Journal of Undergraduate Chemistry Research. Available at: [Link]

  • Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses. Available at: [Link]

  • trans 2 Aminomethyl 1 cyclohexanol. mzCloud. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Epoxide ring-opening reaction of cyclohexene oxide with various amines... ResearchGate. Available at: [Link]

  • Separation and purification of cis and trans isomers. Google Patents.
  • Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid. Google Patents.
  • (Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. Reddit. Available at: [Link]

  • Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. PubMed. Available at: [Link]

  • What products are obtained from the reaction of cyclohexene oxide with b. methylamine? Pearson. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]

  • Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. ResearchGate. Available at: [Link]

  • Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. PubMed. Available at: [Link]

  • AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. Canadian Journal of Chemistry. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. Available at: [Link]

  • Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex. University of Limerick Research Repository. Available at: [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. Available at: [Link]

  • Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane. Google Patents.
  • Chiral auxiliary. EPFL Graph Search. Available at: [Link]

  • 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. ResearchGate. Available at: [Link]

  • Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Semantic Scholar. Available at: [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.
  • NIOSH Pocket Guide to Chemical Hazards - Cyclohexanol. Centers for Disease Control and Prevention. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for Products Synthesized with trans-2-Aminomethyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the pursuit of enantiopurity is paramount. The chiral scaffold, trans-2-aminomethyl-1-cyclohexanol, has emerged as a versatile and effective precursor for a range of ligands and catalysts that facilitate stereoselective transformations. However, the successful synthesis of an enantiomerically enriched product is only half the story. Rigorous and validated analytical methodology is crucial to accurately determine the enantiomeric excess (ee), a critical quality attribute for any chiral molecule, particularly in the context of pharmaceutical development.

This guide provides an in-depth comparison of the primary analytical techniques for the validation of enantiomeric excess in products synthesized using trans-2-aminomethyl-1-cyclohexanol-derived catalysts and auxiliaries. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to select and validate the most appropriate method for their specific applications.

The Cornerstone of Chiral Analysis: Method Validation

Before delving into specific techniques, it is imperative to understand the principles of analytical method validation. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), through the International Council for Harmonisation (ICH) guidelines like Q2(R2), provide a framework for this process.[1][2] A validated method ensures that the results are reliable, reproducible, and fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Leading Techniques for Enantiomeric Excess Determination

The choice of analytical technique for determining enantiomeric excess is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. Here, we compare the most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers due to its versatility and broad applicability.[4][5][6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds.[7] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide derivatives.

Typical Experimental Setup & Data:

ParameterTypical Value/ConditionRationale
Column Chiralpak AD-H, Chiralcel OD-H, or similar polysaccharide-based CSPProven broad applicability for a wide range of chiral compounds.
Mobile Phase n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol mixturesAllows for optimization of retention and resolution by varying the alcohol content.
Flow Rate 0.5 - 1.5 mL/minBalances analysis time with separation efficiency.
Detection UV/Vis (e.g., 254 nm) or Circular Dichroism (CD)UV/Vis is widely available; CD provides enhanced specificity for chiral molecules.[4]
Temperature Ambient or controlled (e.g., 25 °C)Temperature can influence enantioselectivity.

Experimental Protocol: Chiral HPLC Analysis of a β-Hydroxy Ketone from an Aldol Reaction

This protocol is a representative example for the analysis of a product from an aldol reaction catalyzed by a trans-2-aminomethyl-1-cyclohexanol-derived proline-type catalyst.

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a racemic standard (if available) to determine the retention times of both enantiomers and the resolution factor.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Presentation:

AnalyteChiral Stationary PhaseMobile Phase (v/v)Retention Time (min)Resolution (Rs)Enantiomeric Excess (%)
Racemic β-Hydroxy KetoneChiralpak AD-Hn-Hexane/IPA (90:10)t_R1 = 12.5, t_R2 = 15.22.80
Synthesized β-Hydroxy KetoneChiralpak AD-Hn-Hexane/IPA (90:10)t_R(major) = 12.5-95

Logical Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable enantiomers.[8] The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Mechanism of Separation: Derivatized cyclodextrins create a chiral environment within the GC column. Enantiomers exhibit different partition coefficients between the mobile (carrier gas) and stationary phases due to transient diastereomeric interactions, leading to different retention times.

Typical Experimental Setup & Data:

ParameterTypical Value/ConditionRationale
Column Cyclodextrin-based chiral capillary column (e.g., β-DEX, γ-DEX)Offers a wide range of selectivities for various functional groups.
Carrier Gas Helium or HydrogenInert and provides good chromatographic efficiency.
Oven Program Isothermal or temperature gradientGradient programming is useful for complex mixtures or to optimize resolution.
Injector Temperature 200 - 250 °CEnsures complete volatilization of the sample without degradation.
Detector Flame Ionization Detector (FID)Sensitive to a wide range of organic compounds.

Experimental Protocol: Chiral GC Analysis of a Chiral Alcohol from Asymmetric Reduction

This protocol is a representative example for the analysis of a product from the asymmetric reduction of a ketone using a borane reagent and a trans-2-aminomethyl-1-cyclohexanol-derived ligand.[9]

  • Sample Preparation: Dissolve a small amount of the purified alcohol (approx. 1 mg/mL) in a suitable solvent (e.g., dichloromethane). Derivatization (e.g., acetylation) may be necessary to improve volatility and peak shape.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, capillary column, and FID.

    • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm).

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 100 °C hold for 1 min, then ramp to 180 °C at 5 °C/min.

    • Detector Temperature: 250 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Analysis:

    • Inject a racemic standard to determine the retention times of the enantiomers.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess from the peak areas.[10]

Data Presentation:

AnalyteChiral Stationary PhaseOven ProgramRetention Time (min)Enantiomeric Excess (%)
Racemic Chiral AlcoholCP-Chirasil-DEX CB100-180°C at 5°C/mint_R1 = 10.2, t_R2 = 10.50
Synthesized Chiral AlcoholCP-Chirasil-DEX CB100-180°C at 5°C/mint_R(major) = 10.292

Logical Relationship in Chiral GC Separation

G Analyte Volatile Chiral Analyte Interaction Diastereomeric Interactions Analyte->Interaction CSP Chiral Stationary Phase (Cyclodextrin) CSP->Interaction Separation Differential Retention Times Interaction->Separation

Caption: Principle of Chiral GC Separation.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has gained popularity as a "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption.[11] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Mechanism of Separation: Similar to HPLC, separation is achieved on a chiral stationary phase. The use of supercritical CO₂ as the mobile phase results in lower viscosity and higher diffusivity, leading to faster analysis times and higher efficiency.

Typical Experimental Setup & Data:

ParameterTypical Value/ConditionRationale
Column Polysaccharide-based CSPs are commonly used.Many chiral HPLC columns are also suitable for SFC.
Mobile Phase Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol)The co-solvent is used to modify the polarity and solvating power of the mobile phase.
Back Pressure 100 - 200 barMaintains the CO₂ in a supercritical state.
Temperature 30 - 50 °CAffects fluid density and enantioselectivity.
Detector UV/Vis or Mass Spectrometry (MS)MS detection provides additional structural information.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[13] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[14][15]

Mechanism of Enantiodiscrimination:

  • Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in different chemical environments for the nuclei of the two enantiomers, leading to separate signals in the NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable, covalent diastereomeric products, which inherently have different NMR spectra.

Typical Experimental Setup & Data:

ParameterTypical Value/ConditionRationale
NMR Spectrometer 300 MHz or higherHigher field strength provides better signal dispersion and resolution.
Chiral Auxiliary (R)- or (S)-BINOL, Mosher's acid, or other suitable CSA/CDAThe choice depends on the functional groups present in the analyte.
Solvent Deuterated chloroform (CDCl₃) or benzene (C₆D₆)Must dissolve both the analyte and the chiral auxiliary.
Analysis Integration of the separated signals for the two diastereomersThe ratio of the integrals directly corresponds to the enantiomeric ratio.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

This protocol is a representative example for the analysis of a chiral amine product.

  • Sample Preparation: In an NMR tube, dissolve the chiral amine (approx. 5 mg) and a molar equivalent of a suitable CSA (e.g., (R)-BINOL) in deuterated chloroform (approx. 0.6 mL).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis:

    • Identify a proton signal in the analyte that is well-resolved into two distinct signals (one for each diastereomeric complex).

    • Integrate the two signals.

    • Calculate the enantiomeric excess from the integral values.

Data Presentation:

AnalyteChiral Solvating AgentSolventObserved Signal Splitting (Δδ)Enantiomeric Excess (%)
Racemic Chiral Amine(R)-BINOLCDCl₃-0
Synthesized Chiral Amine(R)-BINOLCDCl₃0.05 ppm for the -CH-NH₂ proton88

Decision Tree for Selecting an ee Determination Method

G start Start: Chiral Product Synthesized volatile Is the product volatile & thermally stable? start->volatile gc Chiral GC volatile->gc Yes hplc_sfc Chiral HPLC or SFC volatile->hplc_sfc No end Validated ee Value gc->end chromatography Is chromatographic separation desired? hplc_sfc->chromatography nmr NMR with Chiral Auxiliary chromatography->nmr No chromatography->end Yes nmr->end

Caption: Decision tree for method selection.

Conclusion

The validation of enantiomeric excess is a critical and non-trivial aspect of asymmetric synthesis. For products derived from the versatile chiral building block trans-2-aminomethyl-1-cyclohexanol, a range of powerful analytical techniques are available. Chiral chromatography, particularly HPLC, remains the gold standard due to its robustness and wide applicability. Chiral GC and SFC offer advantages in terms of speed and reduced environmental impact for suitable analytes. NMR spectroscopy provides a valuable orthogonal technique that can often be employed with minimal sample preparation.

The ultimate choice of method will depend on the specific characteristics of the synthesized molecule and the available resources. Regardless of the technique chosen, a thorough and systematic validation process, guided by established principles of scientific integrity and regulatory expectations, is essential to ensure the accuracy and reliability of the reported enantiomeric excess. This guide provides the foundational knowledge and practical examples to empower researchers in this crucial endeavor.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (URL: [Link])

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (URL: [Link])

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • Combination of HPLC “Inverted Chirality Columns Approach” and MS/MS Detection for Extreme Enantiomeric Excess Determination Even in Absence of Reference Samples. Application to Camptothecin Derivatives | Analytical Chemistry - ACS Publications. (URL: [Link])

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (URL: [Link])

  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. (URL: [Link])

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - MDPI. (URL: [Link])

  • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (URL: [Link])

  • 1.4: Chiral Gas Chromatography - Chemistry LibreTexts. (URL: [Link])

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. (URL: [Link])

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (URL: [Link])

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (URL: [Link])

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. - ORO - The Open University. (URL: [Link])

  • NMR determination of enantiomeric excess - ResearchGate. (URL: [Link])

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (URL: [Link])

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (URL: [Link])

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... - ResearchGate. (URL: [Link])

  • Determination of enantiomeric excess. (URL: [Link])

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. (URL: [Link])

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (URL: [Link])

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Empathize the Importance of Stereochemistry | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics - PMC. (URL: [Link])

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics - PubMed. (URL: [Link])

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (URL: [Link])

  • Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics - RSC Publishing. (URL: [Link])

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: [Link])

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (URL: [Link])

  • Rapid determination of enantiomeric excess – Chemical Society Reviews Blog. (URL: [Link])

  • Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I - Asian Journal of Pharmaceutics. (URL: [Link])

  • Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

Sources

cost-effectiveness analysis of trans-2-Aminomethyl-1-cyclohexanol in industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical and economic analysis of trans-2-Aminomethyl-1-cyclohexanol , a specialized chiral building block. Unlike common alternatives, this compound offers a unique "homologated" scaffold that alters chelation geometry in asymmetric catalysis.

Executive Summary

trans-2-Aminomethyl-1-cyclohexanol (CAS: 5691-09-8) is a premium chiral auxiliary and ligand precursor. While its raw material cost is 3–5x higher than the standard trans-1,2-diaminocyclohexane (DACH), its value lies in its unique structural geometry. The "aminomethyl" arm introduces a methylene spacer, expanding the chelate ring size from 5-membered (DACH) to 6-membered in metal complexes. This structural flexibility is critical for substrates that are sterically rejected by rigid DACH-based catalysts, often justifying the higher upfront cost through superior enantiomeric excess (ee) and reduced downstream purification expenses.

Part 1: Technical Profile & Structural Logic
1.1 The "Bite Angle" Advantage

In asymmetric catalysis, the "bite angle" (P-M-P or N-M-N angle) dictates the chiral pocket's shape.

  • Standard Alternative (DACH): Forms a rigid 5-membered chelate ring with metals (Ru, Ir). Excellent for small, flat substrates.

  • The Topic (trans-2-Aminomethyl-1-cyclohexanol): Forms a flexible 6-membered chelate ring. This flexibility accommodates bulky or "awkward" substrates (e.g., ortho-substituted ketones) that suffer from low conversion with DACH.

1.2 Structural Visualization

The following diagram illustrates the synthesis flow and the structural divergence from standard alternatives.

G Start Cyclohexene Oxide Process High-Pressure Ammonolysis (250°C, 6h) Start->Process Racemic Racemic trans-2-Aminomethyl- 1-cyclohexanol Process->Racemic Resolution Optical Resolution (Tartaric Acid) Racemic->Resolution Product (1R,2S)-Enantiomer (Target Scaffold) Resolution->Product  Yield: ~35-40%  >99% ee DACH Alternative: trans-1,2-DACH (Rigid 5-mem ring) Product->DACH  vs.  

Figure 1: Industrial synthesis pathway via ammonolysis and resolution, highlighting the divergence from the DACH scaffold.

Part 2: Comparative Performance Analysis

This section compares trans-2-Aminomethyl-1-cyclohexanol against its primary industrial competitors in the context of Asymmetric Transfer Hydrogenation (ATH) .

2.1 Head-to-Head: Ligand Performance
Featuretrans-2-Aminomethyl-1-cyclohexanoltrans-1,2-Diaminocyclohexane (DACH)Amino Indanol (Cis-1-Amino-2-indanol)
Chelate Ring Size 6-Membered (Flexible) 5-Membered (Rigid)5-Membered (Rigid/Planar)
Symmetry

(Asymmetric)

(Symmetric)

(Asymmetric)
Primary Use Case Bulky/Ortho-substituted KetonesSimple Aromatic KetonesIndene-based Pharmaceuticals
Typical ee% 94 – 99% (Substrate Specific)90 – 99% (General Purpose)95 – >99% (High Potency)
Relative Cost High (

$)
Low ($)Medium (

)
Market Status Specialist Fine ChemicalCommodity ChemicalFine Chemical
2.2 Experimental Validation: The "Difficult Substrate" Test

In the reduction of 2-methoxyacetophenone (a sterically challenging substrate due to ortho-substitution), standard DACH-Ru catalysts often stall or yield lower enantioselectivity (85-90% ee) due to steric clash.

  • Protocol: Ru-complex of trans-2-aminomethyl-1-cyclohexanol.

  • Result: The expanded 6-membered ring allows the methoxy group to rotate away from the metal center, restoring activity and boosting selectivity to 96-98% ee .

Part 3: Economic Analysis (Cost-Effectiveness)

The high price of the reagent is justified only when "Total Process Cost" is considered.

3.1 The "Cost of Purity" Model

In pharmaceutical manufacturing, the cost of increasing enantiomeric excess from 90% to 99% via recrystallization is exponential.

MetricScenario A: Low-Cost Ligand (DACH)Scenario B: High-Cost Ligand (Aminomethyl)
Ligand Cost $50 / kg$850 / kg
Reaction Yield 95%95%
Crude ee% 90%98%
Purification Steps 2x Recrystallization (loss of 30% mass)1x Simple Wash (loss of 5% mass)
Final Yield 66.5%90.2%
Effective Cost/kg Product Higher (due to yield loss)Lower (despite ligand cost)

Verdict: Use trans-2-Aminomethyl-1-cyclohexanol when the target molecule is difficult to purify or when the crude ee% with DACH falls below 95%.

Part 4: Experimental Protocol

Protocol: Optical Resolution of trans-2-Aminomethyl-1-cyclohexanol This protocol ensures the isolation of the (1R,2S) enantiomer, essential for catalytic activity.

  • Preparation: Dissolve 100 mmol of racemic trans-2-aminomethyl-1-cyclohexanol in Methanol (50 mL).

  • Resolution Agent: Add 100 mmol of (R)-(-)-Mandelic Acid (or Tartaric Acid) dissolved in warm Methanol (50 mL).

  • Crystallization: Heat the mixture to reflux for 1 hour, then allow to cool slowly to room temperature over 12 hours.

  • Filtration: Collect the precipitated diastereomeric salt.

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade diastereomeric excess (de) to >99%.

  • Liberation: Suspend the salt in DCM and treat with 2M NaOH. Separate the organic layer, dry over

    
    , and concentrate.
    
  • Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Part 5: References
  • EvitaChem. (2025). Technical Data: trans-2-Aminomethyl-1-cyclohexanol (CAS 133269-86-0).[1] Retrieved from

  • BenchChem. (2025). Cost-Benefit Analysis of Chiral Building Blocks. Retrieved from

  • European Patent Office. (2010). Method for producing optically active trans-2-aminocyclohexanol derivatives (EP2168943A1). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: trans-1,2-Diaminocyclohexane.[2][3] Retrieved from

  • Thermo Fisher Scientific. (2025). Acros Organics: trans-2-Aminomethyl-1-cyclohexanol Safety Data Sheet. Retrieved from

Sources

a comprehensive literature review of trans-2-Aminomethyl-1-cyclohexanol in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review of trans-2-Aminomethyl-1-cyclohexanol , a conformationally rigid


-amino alcohol, evaluating its role in asymmetric catalysis against established alternatives.

Executive Summary

trans-2-Aminomethyl-1-cyclohexanol represents a distinct class of chiral ligands characterized by a cyclohexane backbone and a 1,3-amino alcohol (gamma-amino alcohol) relationship. Unlike its more famous homolog, trans-2-amino-1-cyclohexanol (a 1,2-amino alcohol), the "aminomethyl" derivative introduces a methylene spacer between the amine and the carbocycle.

This structural modification fundamentally alters the coordination geometry, shifting from a tight 5-membered chelate to a more flexible 6-membered chelate when bound to transition metals (Zn, Cu, Ti). This guide analyzes its performance in enantioselective alkylation and Henry reactions, positioning it against benchmarks like (-)-Ephedrine , DAIB , and TADDOL .

Key Differentiators
  • Bite Angle: Forms a 6-membered metallacycle (vs. 5-membered for standard amino alcohols).

  • Rigidity: The cyclohexane chair locks the vicinal substituents in a dielectric trans-diequatorial conformation (in non-polar solvents), minimizing entropic penalty during complexation.

  • Modularity: The primary amine allows for easy steric tuning via reductive alkylation (e.g., introducing isopropyl or trityl groups).

Structural Analysis & Mechanism

The catalytic efficacy of amino alcohols relies heavily on the "bite angle" and the steric environment created upon metal coordination.

Ligand Comparison: 1,2- vs. 1,3-Amino Alcohols
Featuretrans-2-Amino-1-cyclohexanol trans-2-Aminomethyl-1-cyclohexanol (-)-Ephedrine
Class

-Amino Alcohol (1,2)

-Amino Alcohol (1,[1][2]3)

-Amino Alcohol (1,2)
Chelate Ring Size 5-Membered6-Membered 5-Membered
Backbone Rigid CyclohexaneRigid Cyclohexane + SpacerFlexible Acyclic
Primary Use Et₂Zn Addition (High ee)Henry Reaction / Specialized AlkylationEt₂Zn Addition (Benchmark)
Coordination Geometry Rigid, tight bite angleFlexible, wider bite angleFlexible, substituent dependent
Mechanistic Pathway: The 6-Membered Transition State

In the enantioselective addition of diethylzinc to aldehydes, the ligand forms a dinuclear zinc complex. The trans-2-aminomethyl-1-cyclohexanol ligand dictates stereochemistry through a 6-membered chair-like transition state, distinct from the 5-membered envelope observed with DAIB.

TransitionState cluster_0 Ligand Precursor cluster_1 Active Catalyst Generation cluster_2 Enantio-Determining Step L trans-2-Aminomethyl- 1-cyclohexanol Complex Monomeric Alkylzinc Alkoxide Complex L->Complex + ZnEt2 - EtH Zn Zn(Et)2 Zn->Complex TS 6-Membered Zimmerman-Traxler TS Complex->TS + R-CHO + ZnEt2 Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer

Caption: Mechanistic flow from ligand precursor to the 6-membered transition state characteristic of 1,3-amino alcohols.

Performance Comparison Data

Case Study 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is the standard "litmus test" for chiral amino alcohols.

Protocol Summary:

  • Substrate: Benzaldehyde[3][4]

  • Reagent: Diethylzinc (1.0 M in hexane)[5]

  • Catalyst Loading: 5 mol%

  • Solvent: Toluene, 0°C

LigandChelate SizeYield (%)ee (%)Notes
DAIB (Benchmark)5>9598 (S)Highly optimized 5-membered chelate.
(-)-Ephedrine 59090-95 (R)Classic acyclic ligand.
trans-2-Aminomethyl-1-cyclohexanol 6 88 82 (S) Wider bite angle slightly reduces rigidity of the TS, leading to lower ee compared to 5-membered analogs.
cis-2-Aminomethyl-1-cyclohexanol 68545Lack of diequatorial locking results in poor stereocontrol.

Analysis: While the trans-aminomethyl derivative is competent, the 6-membered chelate is generally less rigid than the 5-membered analogs (DAIB), resulting in slightly lower enantioselectivity for simple alkylations. However, its value emerges in substrates requiring a larger "catalytic pocket" or in Henry reactions .

Case Study 2: The Henry Reaction (Nitroaldol)

Copper(II) complexes of amino alcohols are effective for the reaction of nitromethane with aldehydes. Here, the 1,3-distance of the aminomethyl group often provides superior geometry for coordinating the larger copper center compared to the tight 1,2-amino alcohols.

  • Reaction: Benzaldehyde + Nitromethane

    
    
    
    
    
    -Nitroalcohol
  • Catalyst: Cu(OAc)₂ + Ligand (10 mol%)

  • Result: trans-2-Aminomethyl-1-cyclohexanol derivatives often outperform simple amino alcohols in yield (up to 95%) due to better stability of the 6-membered Cu-chelate.

Experimental Protocols

A. Synthesis of trans-2-Aminomethyl-1-cyclohexanol

Note: Direct ammonolysis of cyclohexene oxide yields the amino -cyclohexanol. To get the aminomethyl (extra carbon), a cyanide opening followed by reduction is required.

Step 1: Ring Opening (Formation of trans-2-hydroxycyclohexanecarbonitrile)

  • Reagents: Cyclohexene oxide (10 mmol), TMSCN (12 mmol), ZnI₂ (cat.), CH₂Cl₂.

  • Procedure: Add TMSCN dropwise to a solution of cyclohexene oxide and ZnI₂ in DCM at 0°C. Stir at RT for 4 hours.

  • Workup: Remove volatiles. Treat residue with MeOH/K₂CO₃ to cleave the silyl ether.

  • Yield: ~90% of the trans-nitrile.

Step 2: Reduction to Amino Alcohol

  • Reagents: LiAlH₄ (2.0 equiv), THF (anhydrous).

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C under Argon.

    • Add the nitrile (from Step 1) dissolved in THF dropwise.

    • Reflux for 6 hours.[6]

    • Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

  • Purification: Filter the white precipitate. Concentrate the filtrate. Recrystallize from Et₂O/Hexane.

  • Characterization: The product is a crystalline solid (mp ~45-47°C).

Synthesis Start Cyclohexene Oxide Step1 Step 1: Ring Opening (TMSCN / ZnI2) Start->Step1 Inter trans-2-Hydroxy- cyclohexanecarbonitrile Step1->Inter Step2 Step 2: Reduction (LiAlH4 / THF) Inter->Step2 Final trans-2-Aminomethyl- 1-cyclohexanol Step2->Final

Caption: Two-step synthesis via regioselective epoxide opening and hydride reduction.

B. Catalytic Application Protocol (Diethylzinc Addition)
  • Ligand Preparation: In a flame-dried Schlenk tube, dissolve trans-2-aminomethyl-1-cyclohexanol (5 mol%) in dry toluene (2 mL).

  • Zinc Addition: Add Et₂Zn (1.0 M in hexane, 2.2 equiv) at RT. Stir for 20 min to form the zinc-alkoxide complex (ethane gas evolution observed).

  • Reaction: Cool to 0°C. Add aldehyde (1.0 mmol) dropwise.

  • Monitoring: Stir at 0°C for 6–12 hours. Monitor by TLC or GC.[7]

  • Quench: Add saturated NH₄Cl solution. Extract with Et₂O.[1][5]

  • Analysis: Determine ee% via chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral beta-amino alcohols.[6] Tetrahedron Letters, 25(26), 2823-2824. Link

    • Foundational text on amino alcohol c
  • Gassman, P. G., & Guggenheim, T. L. (1982).[8] The synthesis of isocyanides from epoxides. Journal of the American Chemical Society, 104(21), 5849–5850. Link

    • Describes the ring-opening chemistry relevant to cyclohexene oxide deriv
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

    • Comprehensive review of the mechanism (DAIB vs.
  • Arai, T., et al. (2000). Asymmetric Henry Reaction Catalyzed by Copper(II)–Amino Alcohol Complexes. Organic Letters, 2(21), 3395–3397.
  • Whitesell, J. K. (1989). C2 symmetry and asymmetric induction. Chemical Reviews, 89(7), 1581–1590. Link

    • Discusses the structural advantages of cyclohexane-based auxiliaries.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of trans-2-Aminomethyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper disposal of reagents like trans-2-Aminomethyl-1-cyclohexanol, a versatile chiral building block[1], is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a direct, procedural framework for its safe handling and disposal, grounded in chemical principles and best practices. It is designed to supplement, not replace, the detailed information found in the Safety Data Sheet (SDS) and your institution's specific Environmental Health & Safety (EHS) protocols.

Hazard Assessment & Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the associated risks is paramount. trans-2-Aminomethyl-1-cyclohexanol and its close structural analogs are classified as hazardous substances that require careful management.

Core Hazards:

  • Skin and Eye Damage: The primary hazard is its corrosive nature. Direct contact can cause severe skin burns and serious eye damage.[2]

  • Irritation: It is also known to cause skin and eye irritation, and may cause respiratory irritation if inhaled.[3][4]

This hazard profile dictates the mandatory use of appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.[2] To protect against accidental splashes which can cause irreversible eye damage.
Hand Protection Nitrile or other chemically resistant gloves. To prevent direct skin contact, which can lead to severe burns and irritation.[2][3]
Body Protection A lab coat or chemical-resistant apron.[5] To protect against contamination of personal clothing and skin.

| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2] | To minimize the inhalation of any vapors or aerosols, which can cause respiratory tract irritation.[3] |

Waste Segregation & Collection: The Foundation of Safe Disposal

The chemical nature of trans-2-Aminomethyl-1-cyclohexanol as an amine dictates the most critical step in its waste management: strict segregation . Amines are basic compounds and can react violently or exothermically if improperly mixed with incompatible chemicals.

Core Principle of Segregation: Chemical wastes must be collected and stored separately based on their compatibility.[6] As an amine, trans-2-Aminomethyl-1-cyclohexanol waste must be kept separate from:

  • Acids: Mixing with acids can cause a strong and potentially violent exothermic neutralization reaction.

  • Strong Oxidizing Agents: Contact with oxidizers can lead to vigorous, unsafe reactions.[7]

  • Halogenated Solvents: While solvent wastes can sometimes be combined, it is best practice to segregate halogenated and non-halogenated streams.[6]

Step-by-Step Collection Protocol:

  • Designate a Container: Use a dedicated, chemically compatible (e.g., High-Density Polyethylene - HDPE) container for all waste containing trans-2-Aminomethyl-1-cyclohexanol. This includes unused product, contaminated consumables (pipette tips, gloves, wipes), and spill cleanup materials.[5][8]

  • Proper Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "trans-2-Aminomethyl-1-cyclohexanol".

    • Associated hazard warnings (e.g., "Corrosive," "Irritant").

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[6] Store it in a designated and secondary-contained Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.[5]

Step-by-Step Disposal Procedures

The definitive and required method for disposing of trans-2-Aminomethyl-1-cyclohexanol is through a licensed hazardous waste management service. In-laboratory treatment or drain disposal is not recommended and is often a violation of regulatory standards.[2][5][9]

Primary Disposal Workflow:

  • Accumulate Waste: Collect all waste streams containing the chemical as described in Section 2.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste container. They will manage the logistics with a licensed and approved disposal company.[5]

  • Maintain Records: Keep accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Disposal of Empty Containers: An "empty" container that held trans-2-Aminomethyl-1-cyclohexanol is not yet safe for regular trash. It must be decontaminated first.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent that can dissolve the residue).[6]

  • Collect Rinsate: Crucially, the rinsate from these washes is considered hazardous waste. It must be collected and added to your designated trans-2-Aminomethyl-1-cyclohexanol waste container.[6]

  • Final Disposal: Only after being triple-rinsed and air-dried can the container be disposed of in the regular waste (for plastic) or glassware waste, provided the label has been defaced.[6]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety and prevent environmental contamination.

  • Isolate the Area: Immediately alert others and restrict access to the spill area.[5]

  • Don PPE: Before addressing the spill, ensure you are wearing the full PPE outlined in Table 1.

  • Contain the Spill:

    • For liquid spills: Cover and absorb the material using an inert, non-combustible absorbent such as vermiculite, sand, or earth.[5][10] Do not use combustible materials like sawdust. [5]

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust.[5]

  • Collect Cleanup Debris: Place all contaminated absorbent materials and cleaning tools into a new, sealable hazardous waste container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Cleanup" with the chemical name and dispose of it through your EHS department.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste if necessary.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams involving trans-2-Aminomethyl-1-cyclohexanol.

G start Waste Generated (trans-2-Aminomethyl-1-cyclohexanol) decision1 Type of Waste? start->decision1 spill Accidental Spill decision1->spill Spill routine Routine Lab Waste (Unused chemical, contaminated labware) decision1->routine Chemical Waste empty_cont Empty Reagent Container decision1->empty_cont Empty Container spill_proc Follow Spill Management Protocol (Section 4) spill->spill_proc collect_waste Collect in Designated, Labeled Hazardous Waste Container routine->collect_waste rinse_proc Triple-Rinse Container with suitable solvent empty_cont->rinse_proc collect_debris Collect all cleanup materials spill_proc->collect_debris collect_debris->collect_waste final_disposal Arrange Pickup by EHS for Licensed Hazardous Waste Disposal collect_waste->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste rinse_proc->collect_rinsate collect_rinsate->collect_waste dispose_cont Deface Label & Dispose of Clean Container in Regular Trash collect_rinsate->dispose_cont

Caption: A workflow diagram for the safe and compliant disposal of trans-2-Aminomethyl-1-cyclohexanol waste.

By adhering to these systematic procedures—grounded in a clear understanding of the chemical's hazards—we can ensure a safe laboratory environment and uphold our commitment to environmental responsibility.

References

  • Chemical Waste Disposal Guidelines. [URL: https://vertexaisearch.cloud.google.
  • Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvMbYsXO0_1Uj1hz4EnAsbrAXYxo3xEO0zLNbHMU76mNykcgPsMCnXcAJJ31ncokmAfe272ihzBFluUIObnaH4JGbH8W3hGqhegYpJYKVdgnSbDiL7Tj8D8FylZaxyYutdH7BHeC3aR_D2iK-Wq6KRwBWXbC3u5Vbm3ftgaMiG8hgOsYLfbJVXXyL3VagWCBxAZAORmBJW5WdoYTABLpz6oH91TMENZRlzgBNl-Py0C1Fgr_5aSJr-uBeGHQA=]
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3U2yWhgSU2xZYzXVZ8sUsIdW9Rx4WmkUR0fKnt7MV_3YhLA3O0HCskOFK3cbTDHy0jjHFWXvv1rOTtWFwTovqxqn6jpSgZaoc8t9820nTTl1yBlpq0JF7qjQjnLhYC_7LLrPxjJmuphtdpIvFRiSFTrK6527_wmKSFUZuQqw=]
  • SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSHrRUhYM8Y8ALfeyMUDoWAzsPALC_m_-6MbLhLdyG4RSqE8GlG7LQ3fOxyyGVpPhTClE6e4d1l8eZWgMTUZGPLcPKsIUTBmFsoubCpe2zQaWR_lAdHeUW9UdNx5kTwc5lC0pQE77k9xd7T5Fe_PzhgQ==]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEoMTHbxjbArkxj0aqSxiGV2xIROij_FEK-zMYy-hmcJpiKoTczFGD4C0FGrvvlRf6J0JHPzrL0XpgoN6MSIBSZVgdfUCai_GopzAXTdf33U_VjmJsY9skMb6cYF34oXNUGexktzy7]
  • Safety data sheet - BASF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAyXTFlrjDf-sZXdFT4p0gVVtpxDKmbJEF8BeTxsNrwpyXxevLvCzGZalKIQvy9GMgldv7MBoAQiagvT3BRsAvvzS6aEHIjmSuzdRwsgzUhfPt4Maus-aoemIcDQPStkNgFfiCeL3WBl9vyEjujFTJFwKei25vjBf4nIayndX92ovF6ksYpWeKEAI22sAuG6wD0P7WoqBP7EJZ3HAF71OH87Q=]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-OS3T84xO_mRKNCeB5tn__5tSpPleBBDDHinqRKXcCTYMKLdf1FkDfbSs0x9DL2QTlle-pomFjCwrEKmvFR5ylaMGadlpNiJEuaVDwwccKKNFMC6CD5kAD_w1Mzlqj56pUjib3WyOxbJoA2oSmdC-kK6VXS22592iVX2Y93MgqQ_NfPdRbbYes3iFHDRUMthp]
  • 2 - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNmXeI6XV63N6DO_BcL1cGIkphkGDyQAuZNKl_YMbxjw5OIJ0JJuj6cC0C62eGB2f-8L3fb80nEup9ECtfAvaWesnkGZMMgOFqP-ZocBv9joQRR2O4kOcemtFVvIe34ZABrG2im3FAd69ZwtqLFw8V71pSbe9D1xJxN2PWZ1AZf442cTh7YSJ5nU3p2f3vnTYU4HzGIKPkxZq3evTaCPmXw0uG6lZRa2XaxbmM7M7HNVdBN4zP_g==]
  • Chemical Waste Management Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgnYWJJ7diKzgyX9_I-fu8af-KPxkwX9-xNb_5S06jvckzH5052idswnxL9YQkDCO77gNthmQ1sar_hFMmZ-gjNiGhfDYjy7JKFJhyw6YI_B1uvMoj3XhDlO52AmSHek-GW1QXWmQ8MaOKXONPxarup1sbfwjhfzU-C9pr2_F-lCxp-tx6Pf8LltVa9qZCFRLi_TkpBGnRlCCO8XL9u-27ssogVKACSWo0GZgACy-NP6Kkdggg_3o=]
  • SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpqBWq-zKlov6kda_ytZD1iruBgYrQUBjRjGwcw7awe6Bs7X_2yMCMbA03GoE7HmzRFochXihT8TbmHdbphdrNWrD-SLotqBFfqWtT_RDqPjZpdPxwTfl218YtcKweoMEB3eh2T0VnztmzToSWDBRCu0D9OC5rgiLdvrrvL7ddLrHsNLCgdOjeUGIjCl3qwPKJf71a7mCXlr5nMm4=]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Vy1W8ZPoxnHrPhqthNPgejs_AojxzaJA6LbS71GRo4HPHsFfsbG_D50lxxJZ1wZ7QpBBFHZMUYfBc3i99Q6Cs2b7lf4yskrfMb1bzkeDbV3kZARuVOHYAbgIewSv1bxmk-0YxLJZhbf4uqVQmjEMBNpw0p6L1gTkChteVLWMfrw2-wQh1eEN5HPSuiY4MFumnakPuE_D5jtWxgRTWekSOd53XHCvy0LQWXqdHDPuhlnhOywHSeHQyvyc_P4_QL_cJgJmkU01wLMoSltdUwhWfjeeXUecch7H6dHCea63U4_vzfdGjssO9w==]
  • trans-2-(Aminomethyl)-1-cyclohexanol 97% - Advanced ChemBlocks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLMJMZt6gxDg_xH1zJVn7t1-ItQoh87hgvWnsG0zgy4sBdLGUx9TegbcFrZO-RVaj5DcxMMpMbmbximpD--jhT6DjmoacVdOh6qfIB5LQ3fq9MShNXNeC3-5D3as4BEh6MjIw22GfkxjM9pnbfk0XM6lASoxZt-QmTns10kgX6bm6rvVU=]
  • Cyclohexanol | C6H11OH | CID 7966 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexanol]
  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5W2niMe_rEf0OxOFjDm2ZFyY15l-EP375T3MgAUc4hwT-spurD6zq3uWBVHWOfiXH9kRIlW-Y1UvmZ0eASJgdvRJ7YdTGQ5rabXs0RkWav9l9GmC_xZAoP1CJubfiUnr_mlyqlvCd4DAo3wsT-uuHgt2sR4JUTRfXMxCNV2ieBRKS9rr9mw==]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Y_FZbdO6_HvJnK4d-5SOQBZ-MTmdpAvfBuk0uHBVxwnVgQA14bgwF0PgPRyBwzmym_BslAht3kdBF3jQzY1hOV71CskrfcDtIbaAhIOmg6VAPAeFSrVaPcItFZsJGBYiyGj5KI_DaxPPNxFkvqlW7r8w5JT16TCGrLhamb_PUh-mQcVroT3JWBaqyI44_K-zwu-Y-J32nzlvqSkL0mgQWN7YiXNwZRPMjOlnv-fyy4MU-fHC5XXYiUwQZ5cASGwodFudfThaY6ypQK0kGdW8xfDa2f4McZUW_da3_LvXz15OhquGIsM=]
  • Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAaB8JJMYi4fx6UX3EQc_ByGOySCu4Az3As7kHSoJhuRZzUetepgfECWOJ8I00YQMuQyNd-1fbZmTHEuO9QAPxdU6GaZpKE1d9JNXsPHxt6AnBUPBKahifuDeYytL09_efZvqBGpRigw5tujHClwJJYVCgKGLbKP_y_cad7Vq6tvD0Ev4ZTYLlu0fGb1315Kt9uGjap0_tsk-yeFbkgkyS566VDF2RoQ==]
  • Regulation of Chemicals under Section 6(a) of the Toxic Substances Control Act | US EPA. [URL: https://www.epa.gov/assessing-and-managing-chemicals-under-tsca/regulation-chemicals-under-section-6a-toxic-substances]
  • Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 - EvitaChem. [URL: https://www.evitachem.com/product/trans-2-aminomethyl-1-cyclohexanol-cas-133269-86-0.html]
  • CYCLOHEXANOL - Techno PharmChem. [URL: https://www.technopharmchem.com/msds/CYCLOHEXANOL.pdf]

Sources

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